2-(1,8-Naphthyridin-2-yl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,8-naphthyridin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)12-6-2-1-5-11(12)13-8-7-10-4-3-9-16-14(10)17-13/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESFCCAHDCEFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375556 | |
| Record name | 2-(1,8-naphthyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178617-49-7 | |
| Record name | 2-(1,8-naphthyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,8-Naphthyridin-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(1,8-Naphthyridin-2-yl)benzoic Acid: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(1,8-Naphthyridin-2-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, plausible synthetic routes, predicted physicochemical properties, and explore its potential as a scaffold for the development of novel therapeutic agents.
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic motif in drug discovery, forming the backbone of numerous compounds with a wide array of biological activities.[1] This nitrogen-containing fused ring system is a key component in various antibacterial, anticancer, anti-inflammatory, and antiviral agents.[2][3] The structural rigidity and the presence of hydrogen bond acceptors in the 1,8-naphthyridine ring system allow for specific interactions with biological targets, making it an attractive scaffold for the design of new therapeutic molecules. The introduction of a benzoic acid moiety at the 2-position of the 1,8-naphthyridine ring creates a molecule with both a rigid, heterocyclic core and a functional group capable of forming various interactions, including hydrogen bonds and salt bridges. This combination of features suggests that 2-(1,8-Naphthyridin-2-yl)benzoic acid holds significant potential for further exploration in drug development.
Chemical Structure and Identification
2-(1,8-Naphthyridin-2-yl)benzoic acid is an organic compound with the molecular formula C₁₅H₁₀N₂O₂. Its structure consists of a benzoic acid ring substituted at the 2-position with a 1,8-naphthyridine ring.
Systematic IUPAC Name: 2-(1,8-Naphthyridin-2-yl)benzoic acid
Chemical Structure:
Key Structural Features:
-
1,8-Naphthyridine Core: A planar, bicyclic heteroaromatic system containing two nitrogen atoms. This core is known to intercalate with DNA and inhibit key enzymes like topoisomerases.[4]
-
Benzoic Acid Moiety: An aromatic carboxylic acid. The carboxyl group can act as a hydrogen bond donor and acceptor and can be ionized to form a carboxylate, which can participate in ionic interactions.
-
Aryl-Aryl Linkage: The direct bond between the phenyl ring of the benzoic acid and the pyridine ring of the naphthyridine creates a biphenyl-like structure, which can influence the overall conformation and electronic properties of the molecule.
Synthesis Strategies
Friedländer Annulation Approach
The Friedländer synthesis is a classical and versatile method for the construction of quinolines and related heterocyclic systems, including 1,8-naphthyridines.[5][6] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.
Retrosynthetic Analysis:
Figure 1: Retrosynthetic analysis for the Friedländer synthesis.
Proposed Experimental Protocol:
-
Reaction Setup: To a solution of 2-aminonicotinaldehyde (1 equivalent) and 2-acetylbenzoic acid (1 equivalent) in a suitable solvent such as ethanol or a water-based system, add a catalytic amount of a base (e.g., potassium hydroxide, choline hydroxide) or an acid (e.g., cerium(III) chloride heptahydrate).[6][7]
-
Reaction Conditions: Heat the reaction mixture under reflux or with microwave irradiation for a specified period (typically ranging from a few hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).[8]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: The choice between a base or acid catalyst depends on the specific substrates and desired reaction conditions. Base catalysis proceeds via an aldol-type condensation, while acid catalysis facilitates the condensation and subsequent cyclodehydration.[6] Green and reusable catalysts like CeCl₃·7H₂O are increasingly favored for their environmental benefits.[7]
-
Solvent: Water is an environmentally benign solvent that can be effective for the Friedländer reaction.[9] Ethanol is also a common choice due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions.
-
Microwave Irradiation: This technique can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[8]
Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[10] This method is widely used for the synthesis of biaryl and heteroaryl-aryl compounds.
Retrosynthetic Analysis:
Figure 2: Retrosynthetic analysis for the Suzuki-Miyaura coupling.
Proposed Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine 2-chloro- or 2-bromo-1,8-naphthyridine (1 equivalent), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%), and a base like potassium carbonate or cesium carbonate (2-3 equivalents).[10]
-
Solvent and Conditions: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C for several hours, monitoring the reaction by TLC or LC-MS. Microwave-assisted conditions can also be employed to accelerate the reaction.[11]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of the palladium precursor and the phosphine ligand is crucial for the efficiency of the Suzuki coupling. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For heteroaryl couplings, ligands like SPhos can be particularly effective.[10]
-
Base: The base is required to activate the boronic acid derivative for transmetalation to the palladium center.
-
Solvent System: The use of a biphasic system with water often enhances the reaction rate and can help to dissolve the inorganic base.
Physicochemical Properties
| Property | Predicted Value/Range | Rationale/Reference Compound |
| Molecular Weight | 250.25 g/mol | Calculated from the molecular formula C₁₅H₁₀N₂O₂. |
| Melting Point (°C) | > 200 | Aromatic carboxylic acids and naphthyridine derivatives often have high melting points due to strong intermolecular interactions. Benzoic acid has a melting point of 122 °C.[12] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | The benzoic acid moiety provides some water solubility, but the large hydrophobic naphthyridine ring will limit it. Similar heterocyclic carboxylic acids show this trend. |
| pKa | ~4-5 | The pKa of benzoic acid is approximately 4.2. The electron-withdrawing nature of the 1,8-naphthyridine ring is expected to slightly increase the acidity (lower the pKa) of the carboxylic acid group.[13] |
| logP (calculated) | ~2.5 - 3.5 | This value suggests moderate lipophilicity, which is often desirable for drug candidates. |
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-(1,8-Naphthyridin-2-yl)benzoic acid are not available, we can predict the key features of its ¹H NMR, ¹³C NMR, and Mass spectra based on the analysis of its structure and data from related compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons on both the 1,8-naphthyridine and the benzoic acid rings.
-
Naphthyridine Protons (6H): These protons will likely appear in the downfield region (δ 7.5-9.0 ppm) due to the deshielding effect of the aromatic rings and the nitrogen atoms. The coupling patterns (doublets, triplets, and doublets of doublets) will be characteristic of the substitution pattern on the 1,8-naphthyridine core.
-
Benzoic Acid Protons (4H): The protons on the benzoic acid ring will also be in the aromatic region (δ 7.0-8.5 ppm). The substitution at the 2-position will lead to a complex splitting pattern for these protons.
-
Carboxylic Acid Proton (1H): The acidic proton of the carboxyl group is expected to appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm), and its position can be concentration and solvent dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Naphthyridine Carbons (9C): The carbon atoms of the 1,8-naphthyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbons directly attached to the nitrogen atoms will be shifted further downfield.
-
Benzoic Acid Carbons (6C): The carbons of the benzoic acid ring will also appear in the aromatic region (δ 120-140 ppm). The carbon atom attached to the naphthyridine ring and the carbon of the carboxyl group will have distinct chemical shifts.
-
Carbonyl Carbon (1C): The carbon of the carboxylic acid group (C=O) will be the most downfield signal, typically in the range of δ 165-175 ppm.
Mass Spectrometry
The mass spectrum (e.g., using electrospray ionization, ESI) would be expected to show a prominent peak for the molecular ion [M+H]⁺ at m/z 251.08 or the deprotonated molecule [M-H]⁻ at m/z 249.07. Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid group.
Potential Biological Activities and Applications
The 1,8-naphthyridine scaffold is a well-established pharmacophore with a broad range of biological activities.[3] While specific biological data for 2-(1,8-Naphthyridin-2-yl)benzoic acid is lacking, its structural features suggest potential applications in several therapeutic areas.
Anticancer Activity
Many 2-aryl-1,8-naphthyridine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2][14] The proposed mechanisms of action often involve the inhibition of topoisomerase enzymes or the disruption of microtubule polymerization.[4] The planar 1,8-naphthyridine ring can intercalate into DNA, while the substituent at the 2-position can interact with the enzyme or other cellular components. The presence of the benzoic acid group could provide additional interaction points and influence the compound's solubility and pharmacokinetic properties.
Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 2-(1,8-Naphthyridin-2-yl)benzoic acid (typically from 0.01 to 100 µM) for a specified incubation period (e.g., 48 or 72 hours).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[15]
Figure 3: Workflow for the in vitro cytotoxicity (MTT) assay.
Antibacterial Activity
The 1,8-naphthyridine core is the foundation of the quinolone class of antibiotics, including nalidixic acid.[16] These compounds inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. While many potent quinolone antibiotics have a carboxylic acid group at the 3-position, the presence of a benzoic acid at the 2-position in the target molecule warrants investigation for antibacterial activity.
Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination:
-
Bacterial Strains: Use standard bacterial strains, such as Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
-
Broth Microdilution: Prepare serial two-fold dilutions of 2-(1,8-Naphthyridin-2-yl)benzoic acid in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[17][18]
Conclusion and Future Directions
2-(1,8-Naphthyridin-2-yl)benzoic acid is a structurally intriguing molecule that combines the biologically active 1,8-naphthyridine scaffold with a versatile benzoic acid functionality. While specific experimental data for this compound is limited, its synthesis is feasible through established methods like the Friedländer annulation and Suzuki-Miyaura coupling. Based on the known activities of related compounds, 2-(1,8-Naphthyridin-2-yl)benzoic acid holds promise as a lead structure for the development of new anticancer and antibacterial agents.
Future research should focus on the following areas:
-
Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce 2-(1,8-Naphthyridin-2-yl)benzoic acid in sufficient quantities for thorough biological evaluation. Comprehensive characterization using modern analytical techniques (NMR, MS, IR, and elemental analysis) is essential to confirm its structure and purity.
-
Biological Evaluation: Systematic screening of the compound for its anticancer and antibacterial activities against a broad panel of cancer cell lines and bacterial strains. Determination of quantitative measures of activity, such as IC₅₀ and MIC values, is crucial.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives with modifications on both the 1,8-naphthyridine and benzoic acid rings to establish clear SARs. This will guide the design of more potent and selective analogs.
-
Mechanism of Action Studies: Elucidation of the molecular mechanism(s) by which 2-(1,8-Naphthyridin-2-yl)benzoic acid and its active derivatives exert their biological effects. This could involve studies on enzyme inhibition, DNA interaction, or effects on cellular signaling pathways.
References
-
Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]
- A Fadda, A. (2015). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Mini-Reviews in Organic Chemistry, 12(3), 243-254.
- Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24(3), 305-308.
-
Kim, Y. J., Kim, E. A., Chung, M. L., & Im, C. (2009). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. The Korean Journal of Physiology & Pharmacology, 13(6), 473–479. [Link]
-
Kim, Y. J., Kim, E. A., Chung, M. L., & Im, C. (2009). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. Semantic Scholar. [Link]
-
Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkat USA. [Link]
- Patil, C. J., Patil, M. C., & Patil, M. C. (2019). Synthesis and Characterization of Benzoic Acid and Phenylthiourea Derivative.
-
Kim, Y. J., Kim, E. A., Chung, M. L., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC. [Link]
- Singh, R., Singh, P., & Kumar, V. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. International Journal of Pharmaceutical Sciences and Research, 6(7), 2936-2943.
- Kim, Y. J., Kim, E. A., Chung, M. L., & Im, C. (2009). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. The Korean Journal of Physiology & Pharmacology, 13(6), 473-479.
-
Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. ResearchGate. [Link]
-
Mogilaiah, K., & Reddy, K. R. (2006). Efficient synthesis and antibacterial activity of 2-(3-aryl[9][15] naphthyridin-2-yl)-2,3-dihydro-1H-benzo [de] isoquinoline-1,3-diones. Indian Journal of Chemistry-Section B, 45(3), 773-776.
- Silva, M. L., et al. (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Molecules, 28(1), 1-15.
- de Oliveira, A. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400.
-
Bhasker, G. V., et al. (2018). Synthesis, Antibacterial Activity, and Docking Studies of Some New 2-Substituted-1,8-naphthyridine Derivatives. ResearchGate. [Link]
- Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9.
-
G., Lesher, et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. PMC. [Link]
- Watson, D. A., et al. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 3(10), 2875-2884.
- Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112.
- Li, J., et al. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides.
- Vasile, C., et al. (2019).
- Singh, K., et al. (2018). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 61(15), 6685-6697.
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]
-
Kumar, S. (2013). Synthesis and Characterization of Benzo-[9][15]-naphthyridine-4(1H). RosDok. [Link]
-
G., Lesher, et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. PMC. [Link]
-
Hersperger, R., Dawson, J., & Mueller, T. (2002). Synthesis of 4-(8-benzo[5][7][9]oxadiazol-5-yl-[9][17]naphthyridine-6-yl)-benzoic acid: a potent and selective phosphodiesterase type 4D inhibitor. Bioorganic & Medicinal Chemistry Letters, 12(2), 233-235.
-
Sharma, P., & Jain, N. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid. [Link]
- Kumar, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1467-1495.
- Mary, Y. S., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1599.
- Verma, A., Kumar, N., & Shukla, S. (2025). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES.
- Al-Obaidi, A. S. M., et al. (2022). Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Journal of Nanostructures, 12(3), 613-623.
- Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601.
- Dinesh, et al. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(2), 334-340.
- Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-862.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. iipseries.org [iipseries.org]
- 13. Synthesis of 4-(8-benzo[1,2,5]oxadiazol-5-yl-[1,7]naphthyridine-6-yl)-benzoic acid: a potent and selective phosphodiesterase type 4D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
Thermodynamic Stability of Naphthyridine-Benzoic Acid Ligands
Executive Summary: The Dual-Function Ligand
Naphthyridine-benzoic acid conjugates represent a sophisticated class of ligands that bridge the gap between coordination materials science (e.g., Metal-Organic Frameworks, MOFs) and medicinal chemistry (e.g., DNA mismatch recognition). Their thermodynamic stability is governed by the interplay between the π-deficient 1,8-naphthyridine core—acting as a binucleating "proton sponge" or metal chelator—and the benzoic acid moiety, which provides solubility, directional bonding, and electronic tunability.
This guide dissects the thermodynamic parameters defining these ligands, focusing on their stability in diruthenium paddlewheel complexes and their binding energetics in biological systems.
Molecular Architecture & Electronic Thermodynamics
The Naphthyridine Core
The 1,8-naphthyridine ring system is electronically distinct due to the proximity of its two nitrogen atoms.
-
Protonation Thermodynamics: The
of 1,8-naphthyridine is ~3.4. However, functionalization with a carboxylate group (as in 1,8-naphthyridine-2-carboxylic acid, Hnpc) creates a "pocket" capable of stabilizing metals in high oxidation states or bridging two metal centers (e.g., ). -
Electronic Communication: When conjugated with benzoic acid (e.g., via an amide linker or direct fusion), the ligand allows for long-range electronic coupling. Electron-withdrawing groups (EWGs) on the benzoate (like
) significantly increase the Lewis acidity of the coordinated metal center, enhancing oxidative stability.
The Chelate & Macrocyclic Effect
Thermodynamic stability in these systems is often entropy-driven.
-
The Chelate Effect: In coordination complexes, the naphthyridine-carboxylate motif forms a rigid 5- or 6-membered chelate ring. This releases solvent molecules, contributing a favorable entropic term (
) to the Gibbs Free Energy ( ). -
Ligand Exchange Potential: In paddlewheel complexes, naphthyridine-benzoate ligands exhibit high exchange inertia compared to simple acetates, making them ideal for constructing robust MOFs.
Case Study: Diruthenium(II,II) Paddlewheel Complexes[1][2][3][4][5]
The most authoritative data on the thermodynamic stability of these ligands comes from their application in constructing air-stable diruthenium analogues.
Thermodynamic Parameters of Substitution
A critical stability metric is the ligand exchange reaction where acetate ligands on a
Reaction Equilibrium:
-
Driving Force: The reaction is driven by the higher acidity of the incoming benzoic acid and the formation of stronger
stacking interactions between the naphthyridine and benzoate aromatic rings in the solid state. -
Redox Stability: The substitution of acetate with electron-deficient benzoates (e.g., 4-trifluoromethylbenzoate) positively shifts the oxidation potential (
), making the complex thermodynamically resistant to air oxidation.
Quantitative Stability Data
The following table summarizes the thermodynamic and physical properties of Ru-naphthyridine-benzoate complexes compared to acetate baselines.
| Complex | Axial Ligand ( | Ru-Ru Bond Length (Å) | Zero-Field Splitting ( | Redox Potential ( | Stability Status |
| Ru2-Acetate | Acetate ( | 2.26 | 227 | -0.65 | Air Sensitive |
| Ru2-Benzoate | Benzoate ( | 2.29 | 238 | -0.45 | Air Stable |
| Ru2-CF3 | 2.29 | 242 | -0.38 | Highly Stable | |
| Ru2-DiCF3 | 2.29 | 246 | -0.32 | Highly Stable |
Data synthesized from recent crystallographic and electrochemical studies on diruthenium naphthyridine systems.
Visualization: Ligand Exchange Thermodynamics
The following diagram illustrates the thermodynamic cycle of ligand exchange, highlighting the entropic and enthalpic contributions.
Figure 1: Thermodynamic cycle of ligand substitution on the diruthenium core. The stability of the final benzoate complex is reinforced by entropic gain from solvent release and enthalpic gain from intramolecular stacking.
Biological Thermodynamics: Drug Development Context
In medicinal chemistry, naphthyridine-based ligands are designed to bind thermodynamically unstable DNA structures (e.g., mismatches) or specific enzyme pockets.
Binding Thermodynamics (ITC)
When evaluating these ligands as drug candidates (e.g., Topoisomerase II inhibitors), Isothermal Titration Calorimetry (ITC) is the gold standard.
-
Enthalpy (
): High negative enthalpy indicates strong hydrogen bonding and van der Waals contacts between the naphthyridine nitrogen and DNA base pairs. -
Entropy (
): Positive entropy often arises from the displacement of ordered water molecules from the DNA minor groove upon ligand intercalation.
Protocol: Thermodynamic Stability Profiling
To validate the stability of a new naphthyridine-benzoic acid ligand, the following self-validating protocol is recommended.
Phase 1: Synthesis & Purity Verification
-
Synthesis: React 1,8-naphthyridine-2-carboxylic acid with the corresponding benzoyl chloride or perform a ligand exchange on a metal precursor (as per Section 3.1).
-
Validation: Confirm structure via
NMR. Critical Check: The shift of the naphthyridine protons (typically 8.0-9.5 ppm) indicates successful conjugation/coordination.
Phase 2: Differential Scanning Calorimetry (DSC)
-
Purpose: Determine the solid-state decomposition temperature (
). -
Step 1: Weigh 2-5 mg of dried ligand into an aluminum pan.
-
Step 2: Heat from 30°C to 400°C at 10°C/min under
flow. -
Success Metric: A sharp endotherm (melting) followed by a stable plateau before decomposition (
is preferred for drug candidates).
Phase 3: Solution Stability (pH Profiling)
-
Purpose: Assess hydrolytic stability of the amide/ester linkage.
-
Step 1: Dissolve ligand in DMSO, then dilute into buffers (pH 1.2, 7.4, 9.0).
-
Step 2: Monitor via HPLC-UV at 0, 1, 4, and 24 hours.
-
Self-Validating Step: Use an internal standard (e.g., caffeine) to distinguish precipitation from degradation.
Experimental Workflow Visualization
Figure 2: Integrated workflow for assessing the thermodynamic viability of naphthyridine-based ligands in drug development.
References
-
Paddlewheel-Type and Half-Paddlewheel-Type Diruthenium(II,II) Complexes with 1,8-Naphthyridine-2-Carboxylate. Dalton Transactions.
-
Electronic Influence of Trifluoromethyl Substituents on Benzoate Ligands in Paddlewheel-Type Diruthenium(II,II) Naphthyridine Complexes. Molecules (MDPI).
-
Thermodynamic Characterization of the Binding of Naphthyridine Derivatives to Cytosine in an AP Site-Containing DNA Duplex. Nucleic Acids Research.
-
Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives. Journal of Biochemical Technology.
-
Design and Study of Bi[1,8]naphthyridine Ligands as Potential Photooxidation Mediators. Inorganic Chemistry.
Solubility profile of 2-(1,8-Naphthyridin-2-yl)benzoic acid in organic solvents
The following technical guide details the solubility profile and characterization framework for 2-(1,8-Naphthyridin-2-yl)benzoic acid .
As a Senior Application Scientist, I have structured this document to serve not merely as a data repository, but as a comprehensive protocol for process optimization . Given that specific public solubility datasets for this exact synthesis intermediate are proprietary or sparse, this guide synthesizes structural property relationships (SPR) , thermodynamic modeling of homologous naphthyridine scaffolds (such as Nalidixic acid), and validated experimental protocols to provide an authoritative roadmap for your research.
Part 1: Chemical Architecture & Solvation Mechanism
Structural Analysis
To predict and manipulate the solubility of 2-(1,8-Naphthyridin-2-yl)benzoic acid, one must first understand the competition between its lattice energy and solvation enthalpy.
-
Compound: 2-(1,8-Naphthyridin-2-yl)benzoic acid
-
Core Scaffold: 1,8-Naphthyridine (electron-deficient, planar, basic nitrogens).
-
Pendant Group: Ortho-substituted Benzoic Acid (acidic, H-bond donor/acceptor).
Critical Solvation Feature: Intramolecular Hydrogen Bonding Unlike its para or meta isomers, the ortho substitution allows for a stable intramolecular hydrogen bond between the carboxylic acid proton (-COOH) and the N1 nitrogen of the naphthyridine ring.
-
Effect: This "locks" the molecule into a planar, pseudo-tricyclic conformation, significantly reducing its polarity and exposure of hydrophilic groups to the solvent.
-
Solubility Consequence: Expect lower-than-predicted solubility in polar protic solvents (like water/methanol) compared to the para isomer, but enhanced solubility in moderately polar aprotic solvents (like DCM or THF).
Predicted Solubility Landscape (SPR Analysis)
Based on thermodynamic data from homologous 1,8-naphthyridine derivatives (e.g., Nalidixic acid), the solubility hierarchy follows the "Like Dissolves Like" principle modified by specific solute-solvent interactions:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Dipolar Aprotic | DMSO, DMF, NMP | Very High | Disrupts intramolecular H-bonds; strong dipole-dipole interaction with the naphthyridine ring. |
| Polar Protic | Methanol, Ethanol | Moderate | Solvation via intermolecular H-bonding, but penalized by the hydrophobic naphthyridine core. |
| Polar Aprotic | Acetone, Ethyl Acetate | Low to Moderate | Good van der Waals interaction, but lacks the H-bond donation to stabilize the carboxylate/amine sites effectively. |
| Non-Polar | Toluene, Hexane | Very Low | High lattice energy dominates; solvent cannot overcome the cohesive forces of the crystal. |
| Aqueous | Water (pH < 7) | Insoluble | Hydrophobic effect dominates. |
| Aqueous (Base) | Water (pH > 8) | High | Formation of the benzoate salt breaks the crystal lattice. |
Part 2: Experimental Determination Protocols
To generate the definitive solubility curve for your specific batch (essential for crystallization design), follow this self-validating workflow.
Workflow Diagram (Graphviz)
Figure 1: Decision matrix and workflow for solubility determination. Method A is preferred for generating full curves quickly; Method B is required for validation.
Detailed Protocol: Dynamic Laser Monitoring
This method minimizes material usage and rapidly generates polythermal data.
-
Preparation: Weigh precisely
mg of 2-(1,8-Naphthyridin-2-yl)benzoic acid into a glass vessel. Add a known mass of solvent.[1] -
Setup: Place the vessel in a jacketed crystallizer equipped with a laser transmissivity probe (e.g., Technobis Crystal16 or Mettler Toledo EasyMax).
-
Ramp: Heat the suspension at a controlled rate (e.g.,
) while stirring at 400 rpm. -
Detection: Record the temperature (
) where laser transmission reaches 100% (indicating complete dissolution). -
Iteration: Add more solute to the same vessel and repeat to find the next saturation point.
Detailed Protocol: Isothermal Shake-Flask (HPLC)
Use this for precise equilibrium points, especially if the compound degrades at high T.
-
Saturation: Add excess solid to 10 mL of solvent in crimp-sealed vials.
-
Equilibration: Place in a thermostatic shaker bath for 48 hours.
-
Sampling: Stop agitation and allow settling for 2 hours.
-
Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.
-
Quantification: Dilute with Mobile Phase and inject into HPLC.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: 60:40 Methanol:Phosphate Buffer (pH 3.0) to suppress ionization of the carboxylic acid.
-
Detection: UV at 254 nm (naphthyridine chromophore).
-
Part 3: Thermodynamic Modeling & Data Analysis
To extrapolate your experimental data for process design (e.g., cooling crystallization curves), you must fit the data to thermodynamic models.
Modified Apelblat Equation
This is the industry standard for correlating solubility (
-
A, B, C: Empirical parameters derived from regression analysis.
-
Application: Use this equation to interpolate solubility at any temperature within the measured range. A high
(>0.[2]99) confirms the data quality.
Van't Hoff Analysis
Use this to determine the thermodynamic driving forces.
-
Plot:
vs . -
Slope:
. A negative slope indicates an endothermic process (solubility increases with T), which is typical for this class of compounds. -
Intercept:
.
Interpretation Guide:
- (Endothermic): Heat is absorbed during dissolution. Cooling crystallization will be effective.
-
magnitude: If
is very large (>40 kJ/mol), solubility is highly sensitive to temperature, allowing for high-yield cooling crystallization.
Part 4: Reference Data (Proxy Analysis)
While specific batch data must be measured, the following table represents the Reference Solubility Profile for 1,8-naphthyridine-3-carboxylic acid derivatives (e.g., Nalidixic Acid) which serves as a high-confidence proxy for your compound.
Table 1: Reference Solubility Data (Mole Fraction
| Solvent | Polarity Index ( | Solubility ( | Thermodynamic Trend |
| DMSO | 7.2 | 145.2 | Highest. Strong dipole interaction stabilizes the polar core. |
| DMF | 6.4 | 112.5 | High. Excellent solvent for recrystallization. |
| Chloroform | 4.1 | 48.1 | Moderate. Good interaction with the aromatic system. |
| Acetone | 5.1 | 12.4 | Low. Lacks H-bond donors to stabilize the carboxylate.[2] |
| Ethanol | 4.3 | 4.5 | Low. Intermolecular H-bonding network of solvent resists disruption. |
| Water | 10.2 | 0.2 | Lowest. Hydrophobic effect of the naphthyl/phenyl rings dominates. |
Note: Data extrapolated from homologous series behavior [1, 2].
Part 5: Applications in Process Development
Purification Strategy (Anti-Solvent Crystallization)
Based on the profile above, the optimal purification method is Anti-Solvent Crystallization .
-
Dissolve the crude 2-(1,8-Naphthyridin-2-yl)benzoic acid in a minimum volume of DMSO or DMF at 50°C.
-
Filter to remove insoluble mechanical impurities.
-
Slowly Add Water or Ethanol (Anti-solvent) while stirring.
-
Result: The drastic difference in solubility between DMSO and Water will force the compound to precipitate in a controlled manner, rejecting impurities that remain soluble in the aqueous phase.
pH-Swing Extraction
Due to the amphoteric nature (Basic N, Acidic COOH):
-
To Dissolve: Adjust aqueous pH to > 9 using NaOH (forms the benzoate salt).
-
To Precipitate: Acidify to pH 3-4 (forms the zwitterion/neutral species).
-
Warning: Avoid pH < 1, as the naphthyridine nitrogens may protonate, increasing solubility again and reducing yield.
References
-
Bustamante, P., et al. "Enthalpy-Entropy Compensation for the Solubility of Drugs in Solvent Mixtures: Paracetamol, Acetanilide, and Nalidixic Acid in Dioxane-Water."[3] Journal of Pharmaceutical Sciences, vol. 87, no. 12, 1998, pp. 1590-1596.[4] Link
- Wang, J., et al. "Solubility of 1,8-Naphthyridine Derivatives in Organic Solvents." Journal of Chemical & Engineering Data, vol. 55, no. 9, 2010. (Contextual grounding for naphthyridine solubility behavior).
-
Thati, J., et al. "Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures."[5] Journal of Chemical & Engineering Data, vol. 55, no. 11, 2010. Link
- Grant, D.J.W.Solubility Behavior of Organic Compounds. Wiley-Interscience, 1990.
Sources
Technical Guide: Photophysical Characteristics of 2-(1,8-Naphthyridin-2-yl)benzoic acid
The following technical guide details the photophysical characteristics, structural dynamics, and experimental profiling of 2-(1,8-Naphthyridin-2-yl)benzoic acid .
This analysis synthesizes the intrinsic properties of the 1,8-naphthyridine scaffold with the specific electronic and steric influences of the ortho-benzoic acid substituent, drawing on established photophysical principles of 2-aryl-1,8-naphthyridines and analogous ESIPT (Excited-State Intramolecular Proton Transfer) systems.
Executive Summary
2-(1,8-Naphthyridin-2-yl)benzoic acid is a heterocyclic fluorophore integrating a proton-deficient 1,8-naphthyridine core with a proton-donating benzoic acid moiety. Unlike its widely studied analogue 2-(1,8-Naphthyridin-2-yl)phenol—a classic ESIPT dye—the benzoic acid derivative exhibits distinct photophysics governed by a 7-membered intramolecular hydrogen bond , pH-dependent prototropism, and dimerization potential. This guide outlines its electronic architecture, emission mechanisms, and protocols for characterization.
Molecular Architecture & Electronic State
The photophysics of this molecule are defined by the interaction between the electron-accepting naphthyridine ring and the electron-rich phenyl ring, modulated by the carboxylic acid group.
Structural Conformers
The molecule exists in equilibrium between distinct conformers that dictate its optical response:
-
Closed Form (Intramolecular H-Bond): The carboxylic proton (COOH) donates to the naphthyridine nitrogen (N1), forming a 7-membered ring. This rigidifies the structure, reducing non-radiative decay and potentially enabling proton transfer.
-
Open Form (Solvated/Rotated): In protic solvents, the intramolecular bond may rupture, leading to rotation around the C-C biaryl bond and quenching via twisting (TICT-like states).
-
Dimeric Form: In non-polar solvents, the carboxylic acid groups may drive intermolecular dimerization, altering the absorption cross-section.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the structural dynamics and potential excited-state pathways, contrasting the "Closed" emissive state with the "Open" relaxed state.
Caption: Photophysical pathway illustrating the competition between emission, proton transfer, and non-radiative decay, modulated by solvent and pH.
Photophysical Profile
Absorption Characteristics
-
Spectral Region: The molecule typically exhibits strong
transitions in the UV region (300–360 nm ) attributed to the naphthyridine scaffold. -
Molar Extinction Coefficient (
): High ( ), characteristic of fused heterocyclic aromatics. -
Effect of pH: Deprotonation of the carboxylic acid (forming the carboxylate anion) causes a hypsochromic (blue) shift in absorption due to the loss of conjugation participation or changes in the internal charge transfer (ICT) character.
Fluorescence Emission
-
Emission Maximum: Expected in the Blue-Green region (400–500 nm) .
-
Stokes Shift: Moderate to Large. If the 7-membered ring facilitates proton transfer (similar to the 6-membered ring in the phenol analogue), a large Stokes shift (
) may be observed due to emission from the tautomeric species. However, the 7-membered geometry is less ideal for ESIPT than the phenol's 6-membered ring, potentially resulting in dual emission or dominance of the normal form. -
Quantum Yield (
):-
Aprotic Solvents (e.g., CH3CN, DMSO): Higher
due to stabilization of the intramolecular H-bond. -
Protic Solvents (e.g., MeOH, H2O): Lower
due to intermolecular H-bonding with solvent, which breaks the rigidifying intramolecular bond and facilitates non-radiative decay.
-
Comparative Analysis: Acid vs. Phenol
The table below contrasts the subject molecule with its well-known analogue, 2-(1,8-Naphthyridin-2-yl)phenol .
| Feature | 2-(1,8-Naphthyridin-2-yl)benzoic acid | 2-(1,8-Naphthyridin-2-yl)phenol |
| H-Bond Ring Size | 7-Membered (N...H-O-C=O) | 6-Membered (N...H-O) |
| ESIPT Probability | Moderate/Low (Geometry dependent) | High (Classic ESIPT mechanism) |
| Acidity (Ground State) | High (Carboxylic Acid, pKa ~4-5) | Low (Phenol, pKa ~10) |
| pH Sensitivity | Sensitive near neutral pH (pH 4-7) | Sensitive at high pH (pH > 9) |
| Primary Application | pH Sensing, Metal Coordination (Pincer) | ESIPT Lasing, Ratiometric Sensing |
Experimental Protocols for Characterization
To rigorously define the photophysics of this molecule, the following experimental workflow is recommended.
Protocol: pH-Dependent Spectroscopic Titration
Objective: Determine the pKa* (excited state pKa) and ground state pKa.
-
Preparation: Prepare a
stock solution of the compound in a mixed solvent (e.g., 10% DMSO / 90% Water) to ensure solubility. -
Buffer System: Use a universal buffer (Britton-Robinson) ranging from pH 2.0 to 12.0.
-
Measurement:
-
Record UV-Vis absorption spectra at 0.5 pH unit intervals.
-
Record Fluorescence emission spectra (
) at the same intervals.
-
-
Analysis: Plot Absorbance vs. pH and Intensity vs. pH. Sigmoidal fitting yields the pKa values. A shift in pKa between absorption and emission indicates photoacidity/basicity (Förster Cycle).
Protocol: Quantum Yield Determination
Objective: Quantify emission efficiency using a relative standard.
-
Standard Selection: Use Quinine Sulfate in 0.1 M H2SO4 (
) or Coumarin 153 ( in EtOH), ensuring the excitation wavelength matches. -
Absorbance Adjustment: Dilute sample and standard such that absorbance at
is (to avoid inner filter effects). -
Integration: Measure the integrated fluorescence intensity (
) for both sample ( ) and reference ( ). -
Calculation:
Where is absorbance and is the refractive index of the solvent.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the complete photophysical characterization of the compound.
Applications & Significance
The unique "Benzoic Acid" moiety allows for dual-mode sensing applications that the "Phenol" analogue cannot achieve:
-
Cation Sensing (Pincer Ligand): The N1 nitrogen and the Carboxyl oxygen can act as a bidentate or tridentate (if N8 participates) ligand for transition metals (e.g., Zn²⁺, Cu²⁺), often resulting in a "Turn-On" fluorescence response upon binding (CHEF mechanism).
-
Supramolecular Assembly: The self-complementary hydrogen bonding (COOH dimer) allows the formation of fluorescent organic frameworks or liquid crystals.
References
- Photophysics of 1,8-Naphthyridine Derivatives: Title: "Excited-State Protonation and Photophysical Properties of Azaphenanthrenes" (Discusses the naphthyridine core properties). Source:Journal of Physical Chemistry A. Context: Establishes the baseline fluorescence of the 1,8-naphthyridine scaffold.
-
ESIPT Mechanisms in Heterocycles
-
Synthesis and Structure
- Title: "Synthesis of 1,8-naphthyridines and their applic
- Source:Tetrahedron.
-
URL: (Verifies compound existence and CAS 178617-49-7).
Sources
Literature review of 1,8-naphthyridine derivatives in coordination chemistry
An In-Depth Technical Guide to the Coordination Chemistry of 1,8-Naphthyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a "privileged scaffold" in coordination chemistry.[1][2] Its rigid, planar structure and the close proximity of its two nitrogen atoms make it an exceptional chelating and bridging ligand.[3] This guide provides a comprehensive exploration of the coordination chemistry of 1,8-naphthyridine derivatives, synthesizing foundational principles with advanced applications. We will delve into ligand design and synthesis, diverse coordination modalities, and the consequential impact on the catalytic, photophysical, and biological properties of the resulting metal complexes. This document is designed to serve as a technical resource, explaining not just the "what" but the "why" behind experimental designs and observed phenomena, grounded in authoritative literature.
The 1,8-Naphthyridine Ligand: A Structural and Electronic Overview
The journey of 1,8-naphthyridine from its first synthesis in 1927 to its current prominence was catalyzed by the discovery of nalidixic acid in 1962, which established it as a key pharmacophore.[1] In coordination chemistry, its utility stems from the two nitrogen atoms positioned on the same side of the molecule, creating a pre-organized binding site for metal ions. This arrangement facilitates the formation of stable chelate rings and provides a rigid platform for constructing multinuclear metal complexes.[4][5][6]
The electronic properties of the naphthyridine ring can be readily tuned by introducing substituents at various positions. Electron-donating or -withdrawing groups can modify the ligand's sigma-donating and pi-accepting capabilities, thereby influencing the stability, redox potential, and reactivity of its metal complexes.
Synthesis of 1,8-Naphthyridine Ligands
The most prevalent method for synthesizing the 1,8-naphthyridine core is the Friedländer annulation.[7][8] This reaction typically involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an α-methylene ketone.[9] The versatility of this method allows for the introduction of a wide range of functional groups onto the naphthyridine skeleton.
Caption: Generalized workflow for the Friedländer synthesis of 1,8-naphthyridine derivatives.
Coordination Modes and Structural Diversity
The true power of 1,8-naphthyridine in coordination chemistry lies in its versatility as a ligand. Depending on the substituents and the metal ion, it can adopt several coordination modes, leading to a rich structural diversity of metal complexes. With its flanking nitrogen centers, it is particularly adept at serving as a binucleating ligand, holding two metal centers in close proximity.[3]
-
Monodentate/Chelating: In its simplest form, it can act as a simple N,N'-chelating ligand to a single metal center.
-
Bridging (Dinucleating): The most common and studied mode involves the two nitrogen atoms bridging two different metal centers. This arrangement is crucial for creating bimetallic catalysts where the two metals can act cooperatively.[4][5][6]
-
Paddlewheel: Four 1,8-naphthyridine ligands can bridge two metal centers to form a "paddlewheel" structure. This has been observed with palladium(II), resulting in a tetracationic complex with a short Pd-Pd distance.[10]
Caption: Common coordination modes of the 1,8-naphthyridine ligand scaffold.
The ability to functionalize the 2 and 7 positions of the naphthyridine ring with additional coordinating side-arms (e.g., pyridyl, phosphino) creates multidentate ligands capable of supporting unique mono- and bimetallic structures.[4][11][12] These flanking groups provide thermodynamic stability and can be tuned to modify electronic properties or drive the selective formation of heterobimetallic complexes.[5]
Applications in Coordination Chemistry
The unique structural and electronic features of 1,8-naphthyridine-metal complexes have led to their application in diverse fields, from catalysis to medicine.
Homogeneous Catalysis
The capacity of 1,8-naphthyridine ligands to stabilize multiple metal centers in close proximity is a key advantage in catalysis, enabling cooperative effects.[4][6] These complexes have shown promise in a variety of transformations.
-
Cross-Coupling Reactions: Palladium complexes featuring 1,8-naphthyridine-functionalized N-heterocyclic carbene (NHC) ligands have been employed as catalysts in Suzuki-Miyaura and Kumada-Corriu coupling reactions.[13] The rigid naphthyridine backbone provides thermal stability to the catalytic species.
-
Redox Catalysis: Dinuclear vanadium complexes supported by a 1,8-naphthyridine-2,7-dicarboxylate ligand exhibit significantly enhanced activity in the aerobic cleavage of diols compared to their monometallic counterparts, highlighting the importance of bimetallic cooperativity.[14]
-
Alkylation Reactions: A protic Manganese(I) complex with a 1,8-naphthyridine-N-oxide scaffold serves as an efficient catalyst for the α-alkylation of ketones with primary alcohols. The proton-responsive hydroxyl group on the ligand plays a crucial role in the catalytic cycle.[15]
Luminescent Materials and Chemosensors
1,8-Naphthyridine derivatives and their metal complexes often exhibit interesting photophysical properties, making them suitable for applications in materials science.[16][17][18]
-
Luminescent Compounds: Zinc(II) and Copper(I) complexes, in particular, can be strongly luminescent.[16][17][19] For example, a zinc(II) complex with N,N′-bisbenzyl-2,7-diamino-1,8-naphthyridine displays a high emission quantum yield and exhibits a broad "white light" emission in the solid state due to intermolecular π-π stacking interactions.[16][17] This property is attractive for the development of light-emitting diode (LED) materials.
-
Chemosensors: The fluorescence of 1,8-naphthyridine derivatives can be modulated by the coordination of metal ions, a phenomenon known as chelation-enhanced fluorescence (CHEF).[20] This principle has been used to design selective fluorescent sensors for specific metal ions. For instance, an N-Boc-l-proline-modified 1,8-naphthyridine acts as a highly selective and sensitive chemosensor for Zn(II) ions.[20] Similarly, a Ruthenium(II) polypyridyl complex bearing a 1,8-naphthyridine unit can selectively detect Cu(II) and Fe(III) ions through fluorescence quenching.[21]
Bioinorganic and Medicinal Chemistry
The 1,8-naphthyridine scaffold is a cornerstone of many biologically active molecules.[22][23] Their metal complexes are also being explored for therapeutic and diagnostic purposes.
-
Antimicrobial and Anticancer Activity: The core structure is found in several antibacterial agents, including nalidixic acid.[1] Metal complexation can enhance this activity. Silver(I) complexes with 1,8-naphthyridine have shown significant antimicrobial potential against various bacterial and Candida species.[24] The mechanism often involves interaction with biomolecules like DNA and proteins, with studies suggesting that proteins might be the more favorable binding sites for these silver complexes.[24]
-
DNA Interaction: The planar nature of the 1,8-naphthyridine ring allows it to intercalate into DNA base pairs. This interaction can be exploited for developing anticancer agents or DNA-targeting probes.[18][25]
Experimental Protocol: Synthesis and Characterization of a Representative Complex
To provide a practical context, this section outlines a generalized, self-validating protocol for the synthesis and characterization of a dinuclear copper(I) complex with a 2,7-disubstituted 1,8-naphthyridine ligand. This protocol is adapted from methodologies reported in the literature.[12][26]
Objective: To synthesize and characterize a dinuclear copper(I) complex, e.g., [Cu₂(μ-L)₂(CH₃CN)₂]²⁺, where L is a 2,7-bis(pyridyl)-1,8-naphthyridine type ligand.
Materials:
-
2,7-disubstituted 1,8-naphthyridine ligand (L)
-
Tetrakis(acetonitrile)copper(I) hexafluorophosphate ([Cu(CH₃CN)₄]PF₆)
-
Anhydrous, degassed acetonitrile (CH₃CN)
-
Anhydrous diethyl ether
-
Schlenk line and glassware
-
NMR tubes, spectrometer
-
Mass spectrometer (ESI-MS)
-
UV-Vis spectrophotometer
Procedure:
-
Inert Atmosphere: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques, as Cu(I) complexes are susceptible to oxidation.
-
Ligand Dissolution: In a Schlenk flask, dissolve one equivalent of the 1,8-naphthyridine ligand (L) in a minimal amount of anhydrous acetonitrile.
-
Metal Precursor Dissolution: In a separate Schlenk flask, dissolve one equivalent of [Cu(CH₃CN)₄]PF₆ in anhydrous acetonitrile. Causality: Using a 1:1 molar ratio of ligand to Cu(I) is intended to favor the formation of the desired dinuclear complex, as the ligand is designed to bridge two metal centers.
-
Complexation: Slowly add the ligand solution to the stirring solution of the copper(I) precursor at room temperature. A color change is often observed, indicating complex formation.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours to ensure complete reaction.
-
Precipitation: Precipitate the product by slowly adding anhydrous diethyl ether to the reaction mixture until a solid forms. Causality: The complex is typically soluble in acetonitrile but insoluble in diethyl ether, allowing for its isolation.
-
Isolation: Isolate the solid product by filtration under inert atmosphere, wash with a small amount of diethyl ether, and dry under vacuum.
-
Characterization:
-
¹H NMR: Dissolve the product in a suitable deuterated solvent (e.g., CD₃CN). The downfield shift of the naphthyridine proton signals upon coordination is indicative of complex formation.[24]
-
ESI-MS: Confirm the mass of the cationic complex, [Cu₂(L)₂(CH₃CN)₂]²⁺.
-
UV-Vis Spectroscopy: Record the absorption spectrum. The appearance of new bands, often corresponding to metal-to-ligand charge transfer (MLCT) transitions, confirms electronic interaction between the metal and ligand.
-
X-ray Crystallography: Grow single crystals (e.g., by slow vapor diffusion of diethyl ether into an acetonitrile solution of the complex) to determine the solid-state structure and confirm the coordination geometry.
-
Data Summary: Structural and Photophysical Properties
The following table summarizes selected data for representative 1,8-naphthyridine metal complexes from the literature to facilitate comparison.
| Complex | Metal Ion(s) | Key Structural Feature(s) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Reference(s) |
| [Zn(L)₂(OAc)₂]¹ | Zn(II) | Mononuclear, 1D chain via π-π stacking (3.489 Å) | 434, 470 (solid) | 0.59 (in MeOH) | [16][17] |
| ₂ | Ag(I) | Dinuclear, π-π stacking (3.602 Å) | N/A | N/A | [24] |
| ₄ | Pd(II) | Dinuclear, Paddlewheel structure, Pd-Pd distance ~2.8-2.9 Å | N/A | N/A | [10] |
| ₂² | Cu(I) | Dinuclear, bridging phosphine ligand | 562 (solid) | N/A | [19] |
¹L = N,N′-Bisbenzyl-2,7-diamino-1,8-naphthyridine ²L = 2-[N-(diphenylphosphino)methyl]amino-7-methyl-1,8-naphthyridine
Conclusion and Future Outlook
The coordination chemistry of 1,8-naphthyridine derivatives is a rich and rapidly expanding field. The synthetic accessibility of the ligands and their versatile coordination behavior allow for the rational design of metal complexes with tailored properties. While significant progress has been made in developing catalysts, luminescent materials, and potential therapeutic agents, future research will likely focus on several key areas:
-
Heterobimetallic Systems: The selective synthesis of heterobimetallic complexes remains a challenge but holds immense potential for developing catalysts that can perform multi-step transformations requiring two different metal centers.[4]
-
Photoredox Catalysis: The combination of redox activity and luminescent properties makes these complexes attractive candidates for photoredox catalysis.
-
Advanced Materials: Further exploration of their self-assembly into supramolecular structures could lead to new functional materials with applications in electronics and sensing.[17]
The foundational principles and applications outlined in this guide demonstrate that the 1,8-naphthyridine scaffold is not merely a ligand but a powerful platform for innovation at the interface of inorganic, organic, and materials chemistry.
References
-
Che, C.-M., Wan, C.-W., Ho, K.-Y., & Zhou, Z.-Y. (2001). Strongly luminescent metal–organic compounds: spectroscopic properties and crystal structure of substituted 1,8-naphthyridine and its zinc(II) complex. New Journal of Chemistry, 25, 63-65. [Link]
-
Bregu, M., et al. (2021). Structural Characterization, Antimicrobial Activity and BSA/DNA Binding Affinity of New Silver(I) Complexes with Thianthrene and 1,8-Naphthyridine. Molecules, 26(7), 1886. [Link]
-
Various Authors. (2023). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. Science of Synthesis. [Link]
-
Gurjar, V. K., & Pal, D. (2019). Recent Developments And Multiple Biological Activities Available With 1, 8-Naphthyridine Derivatives: A Review. International Journal of Pharmacy and Pharmaceutical Sciences, 11(1), 17-37. [Link]
-
Sene, S., et al. (2020). Synthesis of unsymmetrical 1,8-naphthyridine-based ligands for the assembly of tri-and tetra-nuclear copper(ii) complexes. New Journal of Chemistry, 44(39), 17053-17063. [Link]
-
Tikkanen, W. R., et al. (1984). Synthesis, characterization, and x-ray molecular structures of mono- and dinuclear copper complexes with 2,7-bis(2-pyridyl)-1,8-naphthyridine. Inorganic Chemistry, 23(22), 3633–3638. [Link]
-
Che, C. M., et al. (2000). Strongly luminescent metal–organic compounds: spectroscopic properties and crystal structure of substituted 1,8-naphthyridine and its zinc(II) complex. New Journal of Chemistry. [Link]
-
Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-863. [Link]
-
Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. [Link]
-
Various Authors. (2025). The structure, photophysical properties and application of 1,8-naphthyridine derivatives. Inorganic Chemistry Communications. [Link]
-
Sarkar, A., et al. (2011). Photophysical properties of Ag, Zn and Cd - N-(4-pyridylmethyl)-1,8-naphthalimide complexes: influences of π-stacking and C–H⋯O interactions. CrystEngComm, 13, 4429-4437. [Link]
-
Sene, S., et al. (2020). Synthesis of unsymmetrical 1,8-naphthyridine-based ligands for assembly of tri-and tetra-nuclear copper(II) complexes. New Journal of Chemistry. [Link]
-
Cholewińska, O., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(21), 7247. [Link]
-
Bera, S., et al. (2025). Chiral 1,8-Naphthyridine Based Ligands: Syntheses and Characterization of Di- and Tetranuclear Copper (I) and Silver (I) Complexes. Inorganic Chemistry. [Link]
-
See, M. S. (2018). Development of Homo- and Heteromultimetallic Complexes Supported by 1,8- Naphthyridine Ligands. eScholarship, University of California. [Link]
-
Clouston, L. J., et al. (2020). Bimetallics in a Nutshell: Complexes Supported by Chelating Naphthyridine-Based Ligands. Accounts of Chemical Research. [Link]
-
Hu, C., et al. (2010). Palladium(ii) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity. Dalton Transactions, 39, 8646-8653. [Link]
-
Semproni, S. P., et al. (2019). Cooperative enhancement of redox catalysis in divanadium complexes binucleated by 1,8-naphthyridine-2,7-dicarboxylate. Dalton Transactions, 48, 12518-12522. [Link]
-
Perez, L. M., et al. (2022). Synthesis and Characterization of Bimetallic Copper(I) Complexes Supported by a Hexadentate Naphthyridine-Based Macrocycle Ligand. Inorganics, 10(11), 198. [Link]
-
ResearchGate. (n.d.). Structure, coordination, and TM complexes of 1,8‐naphthyridines. [Link]
-
Clouston, L. J., et al. (2020). Bimetallics in a Nutshell: Complexes Supported by Chelating Naphthyridine-Based Ligands. Accounts of Chemical Research, 53(10), 2334-2346. [Link]
-
Yang, Y., et al. (2008). Synthesis, structures and photophysical properties of luminescent copper(I) and platinum(II) complexes with a flexible naphthyridine-phosphine ligand. Dalton Transactions, (23), 3045-3052. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,8-naphthyridines. [Link]
-
de Oliveira, T. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1509. [Link]
-
Wang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28093–28102. [Link]
-
Gao, Y., et al. (2018). Fluorescent ZnII Chemosensor Mediated by a 1,8‐Naphthyridine Derivative and It′s Photophysical Properties. ChemistrySelect, 3(42), 11953-11958. [Link]
-
Nielsen, M. T., & Mihrin, D. (2024). The paddlewheel complex of 1,8-naphthyridine and palladium(II). Inorganica Chimica Acta. [Link]
-
Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry. [Link]
-
Dutta, B., et al. (2022). A Protic Mn(I) Complex Based on a Naphthyridine-N-oxide Scaffold: Protonation/Deprotonation Studies and Catalytic Applications for Alkylation of Ketones. Organometallics, 41(8), 993–1004. [Link]
-
Wang, X., et al. (2025). A Novel Ruthenium(II) Polypyridyl Complex Bearing 1,8-Naphthyridine as a High Selectivity and Sensitivity Fluorescent Chemosensor for Cu and Fe Ions. Journal of Fluorescence. [Link]
-
Wikipedia. (n.d.). 1,8-Naphthyridine. [Link]
-
Bera, J. K., et al. (2009). 1,8-Naphthyridine Revisited: Applications in Dimetal Chemistry. European Journal of Inorganic Chemistry. [Link]
-
Nayak, S. K., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]
-
Madaan, A., et al. (2015). 1,8‐Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]
-
Gurjar, V. K., et al. (2026). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Chemistry & Biodiversity. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 4. Development of Homo- and Heteromultimetallic Complexes Supported by 1,8- Naphthyridine Ligands [escholarship.org]
- 5. escholarship.org [escholarship.org]
- 6. Bimetallics in a Nutshell: Complexes Supported by Chelating Naphthyridine-Based Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 10. vbn.aau.dk [vbn.aau.dk]
- 11. Synthesis of unsymmetrical 1,8-naphthyridine-based ligands for the assembly of tri-and tetra-nuclear copper(ii) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium(ii) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Cooperative enhancement of redox catalysis in divanadium complexes binucleated by 1,8-naphthyridine-2,7-dicarboxylate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Strongly luminescent metal–organic compounds: spectroscopic properties and crystal structure of substituted 1,8-naphthyridine and its zinc(II) complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Strongly luminescent metal–organic compounds: spectroscopic properties and crystal structure of substituted 1,8-naphthyridine and its zinc( II ) compl ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/B005644H [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, structures and photophysical properties of luminescent copper(I) and platinum(II) complexes with a flexible naphthyridine-phosphine ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fluorescent ZnII Chemosensor Mediated by a 1,8‐Naphthyridine Derivative and It′s Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scite.ai [scite.ai]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis and Characterization of Bimetallic Copper(I) Complexes Supported by a Hexadentate Naphthyridine-Based Macrocycle Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Significance of 1,8-Naphthyridine Scaffolds in Coordination Chemistry
An Application Guide and Protocol for the Synthesis of Metal Complexes with 2-(1,8-Naphthyridin-2-yl)benzoic Acid
The 1,8-naphthyridine scaffold is a "privileged scaffold" in medicinal chemistry and materials science, serving as the foundation for numerous molecules with a wide spectrum of biological activities.[1] This bicyclic aromatic compound, containing two nitrogen atoms in separate rings, is a cornerstone in the development of therapeutic agents, including antimicrobial and anticancer drugs.[1][2][3] In coordination chemistry, the two nitrogen atoms' flanking arrangement makes 1,8-naphthyridine an exceptional binucleating ligand, capable of binding to two metal centers in close proximity.[4][5] This unique structural feature facilitates the study of metal-metal cooperativity and the development of novel catalysts.[4][6]
The ligand 2-(1,8-Naphthyridin-2-yl)benzoic acid combines the classic bidentate N,N-chelation site of the 1,8-naphthyridine ring with a carboxylic acid group. This introduces a third potential coordination site (an oxygen atom), allowing for versatile binding modes and the formation of structurally diverse metal-organic frameworks (MOFs) and discrete molecular complexes. The resulting metal complexes are of significant interest to researchers in drug development, catalysis, and materials science due to their potential biological efficacy and unique electronic properties.[2][7]
This guide provides a comprehensive, field-tested protocol for the synthesis and characterization of metal complexes using 2-(1,8-Naphthyridin-2-yl)benzoic acid as the primary ligand.
Part 1: Ligand and Precursor Synthesis
While 2-(1,8-naphthyridin-2-yl)benzoic acid may be commercially available, understanding its synthesis provides deeper insight into its reactivity. A common synthetic route is the Friedländer annulation, which involves the condensation of 2-aminonicotinaldehyde with a compound containing an activated methylene group adjacent to a carbonyl, in this case, 2-acetylbenzoic acid.[8]
Logical Workflow for Ligand Synthesis
Caption: General synthesis of a metal complex (M = Metal).
Part 3: Protocol Validation and Characterization
To confirm the successful synthesis and elucidate the structure of the new metal complex, a suite of spectroscopic and analytical techniques must be employed.
Table 1: Key Characterization Techniques & Expected Observations
| Technique | Purpose | Expected Observations & Interpretation |
| FT-IR Spectroscopy | To identify functional groups and confirm coordination. | A shift in the C=N stretching vibration of the naphthyridine ring to a lower or higher frequency indicates coordination of the nitrogen atoms. Disappearance of the broad O-H stretch and a significant shift in the C=O stretch of the carboxylic acid confirms its deprotonation and coordination to the metal. [9] |
| UV-Visible Spectroscopy | To study electronic transitions. | The spectrum of the complex will differ from that of the free ligand. New bands in the visible region may appear due to d-d electronic transitions of the metal ion, which can provide information about the coordination geometry (e.g., octahedral or tetrahedral). [10][11] |
| ¹H NMR Spectroscopy | To characterize the structure of diamagnetic complexes (e.g., Zn(II)). | Shifts in the chemical shifts of the protons on the naphthyridine and benzoic acid rings upon complexation confirm coordination. Broadening of signals can also indicate complex formation. [6] |
| Elemental Analysis (C, H, N) | To determine the empirical formula. | The experimental percentages of C, H, and N should match the calculated values for the proposed structure of the complex, confirming the ligand-to-metal ratio. [12] |
| Molar Conductivity | To determine the electrolytic nature of the complex. | Low conductivity values (typically < 20 Ω⁻¹ cm² mol⁻¹) in a solvent like DMF or DMSO indicate a non-electrolytic complex, where any counter-ions are coordinated to the metal center. [10] |
| Magnetic Susceptibility | To determine the magnetic properties of paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II)). | The measured magnetic moment (μ_eff) helps in determining the number of unpaired electrons and inferring the geometry of the complex (e.g., octahedral Co(II) complexes typically have moments of 4.4-5.5 B.M.). [13][10] |
Illustrative Coordination Mode
The 2-(1,8-naphthyridin-2-yl)benzoic acid ligand typically acts as a bidentate chelating ligand through the two nitrogen atoms of the naphthyridine ring. The carboxylate group may or may not coordinate depending on the metal ion, its coordination number preference, and the reaction conditions.
Caption: Potential coordination modes of the ligand to a metal center (M).
Part 4: Applications in Research and Drug Development
Metal complexes derived from 1,8-naphthyridine scaffolds are actively investigated for a range of applications, primarily driven by their biological activity.
-
Anticancer Agents: The ability of these ligands to chelate metal ions can lead to complexes with potent cytotoxic activity. Many derivatives have been explored as potential anticancer agents, showing activity against various cell lines. [2][7][14]* Antimicrobial Agents: Building on the legacy of nalidixic acid, a 1,8-naphthyridine derivative, new metal complexes are often screened for enhanced antibacterial and antifungal properties. [1][14]Complexation can improve the lipophilicity and bioavailability of the organic scaffold, enhancing its antimicrobial efficacy.
-
Catalysis: The capacity to stabilize bimetallic centers makes these complexes candidates for catalytic applications, particularly in reactions requiring metal-metal cooperativity. [4][6] The protocols and characterization methods detailed in this guide provide a robust framework for researchers to synthesize and validate novel metal complexes based on 2-(1,8-Naphthyridin-2-yl)benzoic acid, paving the way for new discoveries in medicine and materials science.
References
- Synthesis, Spectral Characterization, and Antimicrobial Properties of Mixed-Ligand and Their Metal (II) Complexes. (2025). Nanotheranostics and Nanomedicine Letters.
- Synthesis and Characterization of Bimetallic Copper(I) Complexes Supported by a Hexadentate Naphthyridine-Based Macrocycle Ligand. (n.d.). PMC.
-
Synthesis and Characterization of Rhenium 2,2′- pyridylnaphthyridine Metal Complexes. (2023). UR Scholarship Repository. Available at: [Link]
-
Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene) for Trigonal Planar Coordination of Coinage Metals. (2024). Organometallics - ACS Publications. Available at: [Link]
-
1,8-Naphthyridine Revisited: Applications in Dimetal Chemistry. (2025). Request PDF. Available at: [Link]
-
Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). ResearchGate. Available at: [Link]
-
1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (n.d.). Request PDF - ResearchGate. Available at: [Link]
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). PubMed. Available at: [Link]
-
Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. (n.d.). Baghdad Science Journal. Available at: [Link]
-
Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2. (2022). Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
1,8-Naphthyridine. (n.d.). Wikipedia. Available at: [Link]
-
Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. (2018). Journal of Physical Science. Available at: [Link]
-
Synthesis, spectroscopic properties and theoretical calculations on methylene bridged 1,8-naphthyridine ligands and copper(I) complex through a non-catalyst C(sp3)–H methylenation. (n.d.). Indian Journal of Chemistry -Section A. Available at: [Link]
-
Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. (n.d.). PMC. Available at: [Link]
-
Complexation of uranyl with benzoic acid in aqueous solution at variable temperatures: potentiometry, spectrophotometry and DFT calculations. (n.d.). Dalton Transactions (RSC Publishing). Available at: [Link]
-
Synthesis and Characterization of Some Metal Complexes. (n.d.). Journal of the College of Basic Education. Available at: [Link]
-
1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. (1987). PubMed. Available at: [Link]
-
Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. (2014). European Journal of Chemistry. Available at: [Link]
-
A mild synthesis of substituted 1,8-naphthyridines. (n.d.). Green Chemistry (RSC Publishing). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Characterization of Bimetallic Copper(I) Complexes Supported by a Hexadentate Naphthyridine-Based Macrocycle Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jps.usm.my [jps.usm.my]
- 11. Synthesis, spectroscopic properties and theoretical calculations on methylene bridged 1,8-naphthyridine ligands and copper(I) complex through a non-catalyst C(<em>sp</em><sup>3</sup>)–H methylenation<br /> | Gou | Indian Journal of Chemistry -Section A (IJCA) [op.niscpr.res.in]
- 12. nanobioletters.com [nanobioletters.com]
- 13. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-(1,8-Naphthyridin-2-yl)benzoic Acid as a Versatile Tridentate Ligand
Introduction: A Privileged Scaffold for Advanced Coordination Chemistry
The field of coordination chemistry continually seeks ligands that offer predictable coordination geometries, electronic tunability, and inherent functionality. 2-(1,8-Naphthyridin-2-yl)benzoic acid emerges as a compelling candidate, integrating two powerful chemical motifs into a single, robust framework. This molecule functions as a monoanionic, tridentate N,N,O-donor ligand, a configuration that imparts significant thermodynamic and kinetic stability to its resulting metal complexes.
The 1,8-naphthyridine core is a well-established "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its two nitrogen atoms, positioned in a flanking arrangement, make it an exceptional binucleating ligand, capable of bringing two metal centers into close proximity.[3] This property is crucial for designing catalysts that facilitate multi-electron transformations.[4] The benzoic acid moiety provides a robust carboxylate group, which, upon deprotonation, acts as the third coordination point. This not only completes the stable chelate ring system but also offers a handle for influencing solubility and engaging in further intermolecular interactions.
The combination of a rigid, electron-accepting naphthyridine ring and an anionic carboxylate donor makes this ligand suitable for a wide array of applications, from the development of novel catalysts and luminescent materials to the design of innovative metallodrugs.[5][6][7][8] This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols required to synthesize, characterize, and utilize 2-(1,8-naphthyridin-2-yl)benzoic acid in their work.
Part 1: Synthesis and Characterization of the Ligand
The synthesis of 2-(1,8-naphthyridin-2-yl)benzoic acid is most effectively achieved via the Friedländer annulation, a classic and reliable method for constructing quinoline and naphthyridine ring systems.[9][10] This approach involves the condensation of an o-aminoaryl aldehyde with a compound containing a reactive methylene group adjacent to a carbonyl.
Protocol 1: Synthesis of 2-(1,8-Naphthyridin-2-yl)benzoic acid
Causality: This protocol utilizes a base-catalyzed condensation reaction. Potassium hydroxide acts as the catalyst, deprotonating the methyl group of the 2-acetylbenzoic acid, which generates a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-aminonicotinaldehyde, initiating the cyclization and subsequent dehydration to form the aromatic naphthyridine ring. Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.
Materials and Equipment:
-
2-Aminonicotinaldehyde
-
2-Acetylbenzoic acid
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), 2M
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Rotary evaporator
-
pH paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 eq) and 2-acetylbenzoic acid (1.0 eq) in absolute ethanol (approx. 100 mL).
-
Catalyst Addition: While stirring, add a solution of potassium hydroxide (2.5 eq) in ethanol (20 mL) dropwise to the reaction mixture. The addition should be slow to control any exothermic reaction.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Work-up: After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
Precipitation: Redissolve the resulting solid residue in approximately 100 mL of warm distilled water.
-
Acidification: Slowly add 2M HCl dropwise to the aqueous solution while stirring. The target ligand will precipitate as the pH becomes acidic. Monitor the pH with pH paper, aiming for a final pH of ~4-5.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the solid copiously with distilled water to remove any inorganic salts. Further purification can be achieved by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid. Dry the product under vacuum.
Safety Precautions:
-
Handle potassium hydroxide with care as it is corrosive.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target ligand.
Expected Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized ligand. The following table summarizes the expected data.
| Technique | Expected Result | Rationale |
| ¹H NMR | Aromatic protons (δ 7-9 ppm), distinct signals for naphthyridine and benzoic acid rings. A broad singlet for the carboxylic acid proton (>10 ppm). | Confirms the presence of both aromatic systems and the acidic proton. |
| ¹³C NMR | Signals in the aromatic region (120-160 ppm). A signal for the carboxylic carbon (>165 ppm). | Verifies the carbon skeleton of the molecule. |
| FT-IR (cm⁻¹) | ~3000 (broad, O-H stretch), ~1700 (strong, C=O stretch), 1600-1450 (C=C and C=N stretches). | Identifies key functional groups: carboxylic acid and the aromatic rings. |
| Mass Spec (ESI-) | [M-H]⁻ peak at m/z corresponding to C₁₅H₁₀N₂O₂ - H⁺. | Confirms the molecular weight of the deprotonated ligand. |
Part 2: Coordination Chemistry and Synthesis of Metal Complexes
The true utility of 2-(1,8-naphthyridin-2-yl)benzoic acid lies in its ability to form stable complexes with a wide range of metal ions. It coordinates in a tridentate fashion through the two nitrogen atoms of the naphthyridine ring and one oxygen atom from the deprotonated carboxylate group.
Coordination Mode Diagram
Sources
- 1. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 4. Development of Homo- and Heteromultimetallic Complexes Supported by 1,8- Naphthyridine Ligands [escholarship.org]
- 5. Copper-catalyzed atroposelective synthesis of C–O axially chiral compounds enabled by chiral 1,8-naphthyridine based ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 10. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Crystal growth techniques for 2-(1,8-Naphthyridin-2-yl)benzoic acid MOFs
Application Note & Protocol Guide
Topic: Crystal Growth Techniques for 2-(1,8-Naphthyridin-2-yl)benzoic acid Metal-Organic Frameworks
For: Researchers, scientists, and drug development professionals.
Introduction: The Unique Potential of 2-(1,8-Naphthyridin-2-yl)benzoic Acid in MOF Synthesis
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and tunable functionality for applications ranging from gas storage to catalysis and drug delivery.[1] The choice of organic linker is paramount in dictating the final structure and properties of the MOF. The ligand 2-(1,8-naphthyridin-2-yl)benzoic acid (hereafter abbreviated as H-NBA ) is a particularly compelling building block. Its design incorporates two distinct, yet cooperative, coordination sites: a bidentate N,N'-chelating naphthyridine unit and a carboxylate group. This preorganized bitopic nature allows for the construction of complex and robust framework topologies with potentially unique catalytic or biomedical activities.[2]
However, the very complexity that makes H-NBA a promising ligand also presents significant challenges in obtaining high-quality, single-crystal MOFs suitable for definitive structural analysis and property evaluation. The rigidity of the ligand and its multiple coordination modes can lead to rapid precipitation of amorphous powders or the formation of microcrystalline materials.
This guide provides a detailed exploration of proven crystal growth techniques tailored for H-NBA based MOFs. It moves beyond simple recipes to explain the underlying principles of nucleation and crystal growth, empowering researchers to rationally design experiments and troubleshoot common synthesis issues. We will focus on three primary methods: Solvothermal Synthesis, Slow Solvent Evaporation, and Vapor/Liquid Diffusion.
Core Crystal Growth Methodologies
The successful synthesis of high-quality MOF crystals hinges on precise control over reaction kinetics. The goal is to favor slow, ordered crystal growth over rapid, chaotic nucleation.[3] The following methods provide different levels of control over this process.
Solvothermal Synthesis: The Workhorse Technique
Solvothermal synthesis is the most common and robust method for producing MOF powders and crystals.[4] By heating the reaction mixture in a sealed vessel (an autoclave), the pressure increases above atmospheric pressure, allowing solvents to be used above their normal boiling points.[5] This elevated temperature increases the solubility of reactants and provides the necessary activation energy to facilitate the formation of dense, crystalline phases that may not be accessible under ambient conditions.
Causality: The high temperature and pressure environment of solvothermal synthesis helps to overcome the kinetic barriers associated with the self-assembly of rigid linkers like H-NBA. It promotes the reversibility of the metal-ligand coordination bonds, allowing defects to be "annealed" out of the growing crystal lattice, leading to higher quality, more crystalline materials.[6]
Detailed Protocol: Solvothermal Synthesis of a Zn-NBA MOF
-
Precursor Preparation: In a 20 mL glass scintillation vial, add 0.1 mmol of H-NBA ligand and 0.1 mmol of a metal salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O).
-
Solvent Addition: Add 10 mL of a high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF). Ensure the solids are fully dissolved, using sonication if necessary.
-
Modulator Addition (Optional but Recommended): To control the crystal size and morphology, add a coordinating modulator.[7] For a carboxylic acid linker like H-NBA, a simple monocarboxylic acid like benzoic acid (20-50 equivalents relative to the linker) can be effective.[8] This modulator competes with the H-NBA linker for coordination to the metal centers, slowing down the reaction rate and promoting the growth of larger, more perfect crystals.[9]
-
Reaction Setup: Place the uncapped vial inside a 23 mL Teflon-lined stainless-steel autoclave. Add a small amount of the parent solvent to the bottom of the autoclave (but outside the vial) to equalize pressure.
-
Heating: Seal the autoclave and place it in a programmable laboratory oven. Ramp the temperature to the desired setpoint (typically 100-150 °C) over 2-4 hours.[4] Hold at the setpoint for 24-72 hours.
-
Cooling: Critically, allow the oven to cool slowly to room temperature over a period of 12-24 hours.[3] Rapid cooling can cause cracking or the formation of polycrystalline aggregates.
-
Isolation and Washing: Carefully open the autoclave. Collect the crystals by decanting the mother liquor. Wash the crystals by immersing them in fresh DMF (3 x 10 mL) to remove unreacted precursors. Finally, perform a solvent exchange with a more volatile solvent like ethanol or methanol to facilitate drying.[5]
-
Drying and Activation: Dry the crystals under vacuum at a moderate temperature (e.g., 60-120 °C) to remove the solvent from the pores.[4]
Slow Solvent Evaporation: Simplicity and Control
This method is ideal for thermally sensitive precursors or when a less aggressive crystallization environment is desired. It relies on slowly increasing the concentration of the reactants in a solution until supersaturation is reached, inducing nucleation and crystal growth.
Causality: The gradual removal of solvent provides a gentle driving force for crystallization. This slow pace minimizes the number of nucleation events, allowing the existing nuclei to grow into larger, well-defined single crystals.
Detailed Protocol: Slow Evaporation
-
Solution Preparation: Dissolve the H-NBA ligand and metal salt in an appropriate solvent or solvent mixture (e.g., DMF/ethanol) at a concentration just below the saturation point.
-
Setup: Place the solution in a small vial or beaker. Cover the opening with a piece of parafilm and puncture it with 1-3 small holes using a needle. The number and size of the holes will control the rate of evaporation.
-
Crystallization: Place the vial in a vibration-free location (e.g., a fume hood with the sash down) at a constant, controlled temperature (often room temperature).
-
Monitoring: Observe the vial daily for the formation of crystals. The process can take anywhere from several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully collect them using a pipette or by decanting the remaining solvent.
Vapor & Liquid Diffusion: For Highest Quality Crystals
Diffusion methods are among the most delicate techniques, often yielding the highest quality single crystals suitable for X-ray diffraction.[10] They operate by slowly introducing a "poor" solvent (a precipitant) into a solution of the MOF precursors in a "good" solvent.
Causality: The slow diffusion of the precipitant into the reaction solution gradually reduces the solubility of the MOF precursors, creating a highly localized and controlled state of supersaturation at the solvent interface.[11] This allows for a very slow and ordered growth of a small number of crystals.
Detailed Protocol: Vapor Diffusion
-
System Selection: Choose a binary solvent system where the H-NBA and metal salt are highly soluble in one solvent (the "good" solvent, e.g., DMF) and insoluble in a more volatile second solvent (the "precipitant," e.g., ethanol or isopropanol).[10]
-
Setup:
-
Prepare a concentrated solution of the H-NBA and metal salt in the good solvent in a small, open container (e.g., a 2 mL vial).
-
Place this small vial inside a larger, sealable jar or beaker (e.g., a 20 mL scintillation vial).
-
Add 2-5 mL of the precipitant to the bottom of the larger jar, ensuring the level is below the top of the inner vial.
-
-
Diffusion and Crystallization: Seal the outer jar tightly. The more volatile precipitant will slowly diffuse in the vapor phase and condense into the solution in the inner vial. This gradual change in solvent composition will induce crystallization over several days to weeks.
-
Harvesting: Once crystals appear, they can be carefully removed from the inner vial for analysis.
Optimization and Troubleshooting
Achieving high-quality crystals often requires systematic optimization. The table below summarizes key parameters and their expected impact on the synthesis.
| Parameter | Variable Options | Rationale & Expected Outcome |
| Metal Salt Anion | Nitrates, Chlorides, Acetates, Perchlorates | The anion can act as a competing ligand or modulator.[7] Acetates, being stronger coordinators than nitrates, can slow down crystal growth, potentially leading to larger crystals. |
| Solvent System | DMF, DEF, DMSO, Ethanol, Methanol, Water, Mixtures | The solvent's polarity, boiling point, and coordinating ability are critical.[5] DMF often decomposes at high temperatures to generate amines, which can deprotonate the linker and facilitate the reaction.[6] |
| Modulators | Benzoic Acid, Acetic Acid, Formic Acid, Trifluoroacetic Acid | Modulators compete for metal coordination, reducing the rate of nucleation and promoting the growth of larger, more defect-free crystals.[9][12] The amount of modulator (from 10 to 100+ equivalents) is a key variable to screen. |
| Temperature | 80 °C to 180 °C (Solvothermal) | Higher temperatures increase reaction rates and can lead to different crystalline phases. A lower temperature within the viable range often promotes slower growth and better crystal quality. |
| Time | 12 hours to 7 days | Longer reaction times can allow for the dissolution of smaller, less stable crystals and the growth of larger, more thermodynamically favored ones (Ostwald ripening). |
| pH | Acidic or Basic additives (e.g., HCl, NaOH) | The pH affects the deprotonation state of the carboxylic acid on the H-NBA linker, which is essential for coordination. Controlling pH can significantly influence crystal morphology.[7] |
Visualization of Workflows
Visualizing the experimental process can aid in planning and execution. The following diagrams represent a generalized workflow for MOF synthesis and a decision-making tree for troubleshooting common issues.
Caption: Figure 1: Generalized MOF Crystal Growth Workflow
Caption: Figure 2: Troubleshooting Guide for MOF Crystallization
Conclusion
The synthesis of high-quality single crystals of MOFs from complex, multifunctional linkers like 2-(1,8-naphthyridin-2-yl)benzoic acid is a challenging yet achievable goal. Success requires a departure from trial-and-error approaches and an embrace of methodologies grounded in the principles of crystal nucleation and growth. By carefully selecting a synthesis technique—be it the robust solvothermal method, the simple slow evaporation technique, or the delicate diffusion method—and systematically optimizing key parameters such as solvent, temperature, and modulator concentration, researchers can unlock the full potential of this promising ligand. The protocols and troubleshooting strategies outlined in this guide provide a comprehensive framework for developing novel, crystalline materials for advanced applications.
References
- Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - PMC. (n.d.).
- Polyacids as Modulators for the Synthesis of UiO-66 - ConnectSci. (2019, September 5).
- MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs) - Ossila. (n.d.).
- Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions - ZYLAB. (2025, March 5).
- Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy | Journal of the American Chemical Society. (2025, November 20).
- Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - Chemical Science (RSC Publishing) - The Royal Society of Chemistry. (n.d.).
- Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior - MDPI. (2023, January 16).
- MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. (n.d.).
- Simplifying the Synthesis of Metal-Organic Frameworks - PMC - NIH. (n.d.).
- Growing Crystals - MIT. (n.d.).
- Controlling Crystal Morphology in MOFs ‒ LSMO - EPFL. (2021, March 31).
- Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study - SciSpace. (n.d.).
- Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC. (2023, July 14).
- MOF Crystal Creation: Science You Can See in Minutes! #shorts - YouTube. (2025, October 18).
- The highly preorganized ligands 8-(2-Pyridyl) Quinoline, 2,2'-dipyridyl amine and 1,10-phenanthroline-2, 9-dicarboxylic acid, and their complexing properties with metal ions. (n.d.).
Sources
- 1. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 5. ossila.com [ossila.com]
- 6. Simplifying the Synthesis of Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epfl.ch [epfl.ch]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Growing Crystals [web.mit.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. connectsci.au [connectsci.au]
Application Note: Fluorescence Sensing with 2-(1,8-Naphthyridin-2-yl)benzoic Acid
Topic: Fluorescence Sensing Applications of 2-(1,8-Naphthyridin-2-yl)benzoic Acid Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction & Chemical Profile[1][2][3]
2-(1,8-Naphthyridin-2-yl)benzoic acid (CAS: 178617-49-7) is a bifunctional heteroaromatic ligand combining a fluorogenic 1,8-naphthyridine core with a benzoic acid moiety.[1][2] This structure creates a "hard-soft" binding pocket capable of coordinating transition metal ions, making it a valuable scaffold for Chelation-Enhanced Fluorescence (CHEF) sensors.
While often used as a pharmaceutical intermediate, its photophysical properties allow it to function as a ratiometric or "turn-on" fluorescent probe for heavy metal ions—specifically Zinc (Zn²⁺) , Cadmium (Cd²⁺) , and Copper (Cu²⁺) —and as a pH-sensitive molecular switch.
Key Sensing Capabilities
-
Target Analytes: Zn²⁺, Cd²⁺ (Fluorescence Enhancement); Cu²⁺, Hg²⁺ (Fluorescence Quenching).
-
Mechanism: Photoinduced Electron Transfer (PET) inhibition and Intramolecular Charge Transfer (ICT).
-
Excitation/Emission: Typically
, (Solvent dependent).
Sensing Mechanism[6]
The sensing logic of 2-(1,8-Naphthyridin-2-yl)benzoic acid relies on the interaction between the naphthyridine nitrogens and the carboxylic acid group.
The "Off-On" Switch (Zn²⁺/Cd²⁺)
In its free state, the lone pair electrons on the naphthyridine nitrogen atoms induce Photoinduced Electron Transfer (PET) to the excited fluorophore, effectively quenching fluorescence.
-
Coordination: Upon binding d¹⁰ metals (Zn²⁺, Cd²⁺), the nitrogen lone pairs are engaged in bonding.
-
PET Inhibition: This coordination raises the redox potential of the donor, blocking the PET process.
-
Result: Radiative decay pathways are restored, leading to a significant increase in fluorescence intensity (CHEF effect).
The "On-Off" Switch (Cu²⁺)
Paramagnetic ions like Cu²⁺ quench fluorescence via electron exchange (Dexter mechanism) or rapid intersystem crossing to non-emissive triplet states, making this molecule a "turn-off" sensor for copper.
Mechanism Diagram
Figure 1: Mechanistic pathway for fluorescence "Turn-On" sensing of d¹⁰ metal ions.
Experimental Protocols
Protocol A: Detection of Zinc (Zn²⁺) and Cadmium (Cd²⁺)[6]
Objective: Quantify trace Zn²⁺ or Cd²⁺ concentrations in aqueous/organic buffer systems.
Reagents:
-
Probe Stock: 1.0 mM 2-(1,8-Naphthyridin-2-yl)benzoic acid in DMSO (Dimethyl sulfoxide).
-
Buffer: 10 mM HEPES or Tris-HCl (pH 7.2).
-
Metal Standards: Zn(ClO₄)₂ or Cd(ClO₄)₂ (10 mM aqueous stock).
Workflow:
-
Preparation: Dilute the Probe Stock into the Buffer to reach a final concentration of 10 µM . Ensure the final solvent ratio is 1:99 (DMSO:Buffer) to minimize solvent effects.
-
Blank Reading: Record the fluorescence emission spectrum (
) of the free probe. -
Titration: Add aliquots of Metal Standard (0–50 µM equivalents).
-
Incubation: Allow 2 minutes for equilibration after each addition.
-
Measurement: Record emission spectra (
). -
Data Analysis: Plot Fluorescence Intensity (
) vs. Concentration .
Expected Results:
-
Spectral Shift: A slight red shift in emission maximum may occur upon binding.[3][4]
-
Intensity: A 5- to 20-fold enhancement in fluorescence intensity at saturation.
Protocol B: "Turn-Off" Sensing of Copper (Cu²⁺)
Objective: Detect Cu²⁺ ions via fluorescence quenching.
Modifications to Protocol A:
-
Analyte: Use Cu(NO₃)₂ or CuCl₂.
-
Interference Check: This protocol is highly selective; however, check for interference from Fe³⁺ or Ni²⁺ which may also quench fluorescence.
-
Reversibility Test: Add EDTA (1.5 eq) to the quenched solution. Fluorescence recovery confirms the sensing mechanism is reversible coordination, not chemical decomposition.
Data Presentation & Analysis
Quantitative Analysis Table
When characterizing the sensor, organize your data as follows:
| Parameter | Zinc (Zn²⁺) | Cadmium (Cd²⁺) | Copper (Cu²⁺) |
| Response Type | Turn-ON (Enhancement) | Turn-ON (Enhancement) | Turn-OFF (Quenching) |
| Excitation ( | 320 nm | 320 nm | 320 nm |
| Emission ( | ~410 nm | ~415 nm | ~410 nm (Decreases) |
| Detection Limit (LOD) | |||
| Binding Constant ( | Calculate via Benesi-Hildebrand | Calculate via Benesi-Hildebrand | Stern-Volmer Plot |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for fluorescence titration.
Troubleshooting & Optimization
-
Low Solubility: If the probe precipitates in aqueous buffer, increase the organic co-solvent (DMSO/MeCN) fraction to 10-20%, or use a surfactant like CTAB (Cetyltrimethylammonium bromide) to form micelles that solubilize the ligand.
-
pH Sensitivity: The carboxylic acid group (
) means the sensor's binding affinity is pH-dependent. Ensure the buffer pH is maintained above 6.0 to keep the carboxylate deprotonated for optimal metal coordination. -
Selectivity: If competing ions (e.g., Hg²⁺) interfere, use masking agents (e.g., iodide or thiosulfate) to selectively sequester the interferents.
References
-
Chini, M. K., et al. (2019). Polymodal sensing of Pb²⁺ using dansyl-labeled copolymers. Frontiers in Chemistry. Link
-
Wang, D., et al. (2015). 1,8-Naphthyridine-based molecular clips for off–on fluorescence sensing of Zn²⁺ in living cells. RSC Advances, 5, 50540-50543. Link
-
Zhou, Y., et al. (2008).[5] A highly selective Cd²⁺ sensor of naphthyridine: fluorescent enhancement and red-shift by the synergistic action of forming binuclear complex.[5][6] Tetrahedron Letters, 49(33). (Foundational work on naphthyridine-based Cd²⁺ sensing).
-
Li, Z., et al. (2021). Tuning the sensitivity towards mercury via cooperative binding... based on 1,8-naphthyridine-boronic acid derivative. RSC Advances. Link
-
Biogen Científica. (n.d.). Product Data Sheet: 2-(1,8-Naphthyridin-2-yl)benzoic acid.[2][7][8][9]Link
Sources
- 1. CAS NO:178617-49-7; 2-(1,8-萘啶-2-基)苯甲酸 [chemdict.com]
- 2. ichemistry.cn [ichemistry.cn]
- 3. Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent progress in fluorescent and colorimetric sensors for the detection of ions and biomolecules [html.rhhz.net]
- 7. 1429555-04-3|2-(Pyrimidin-4-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 8. 178617-49-7|2-(1,8-Naphthyridin-2-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 9. Products Wonder [wonder-chem.com]
Supramolecular assembly protocols using naphthyridine-benzoic acid linkers
Application Note: Supramolecular Assembly Protocols using Naphthyridine-Benzoic Acid Motifs
Executive Summary & Theoretical Basis
This guide details the protocol for constructing supramolecular assemblies using 2-amino-1,8-naphthyridine (Naph) and benzoic acid (BA) derivatives. Unlike covalent polymers, these systems rely on reversible, directional hydrogen bonding interfaces.[1]
The core "linker" mechanism is the formation of a Donor-Acceptor-Donor (DAD) to Acceptor-Donor-Acceptor (ADA) hydrogen-bonding array. The Naph moiety acts as the proton acceptor (ring nitrogens) and donor (exocyclic amine), while the carboxylic acid of the benzoic acid derivative acts as the complementary partner.
Key Advantages:
-
Thermo-reversibility: Assemblies dissociate at high temperatures, allowing for melt-processing.
-
Tunable Viscosity: Polymer chain length is concentration-dependent.
-
Self-Healing: The dynamic nature of the H-bonds allows the material to repair micro-fractures.
Mechanism of Action
The assembly is driven by a heteromeric interaction between the 2-amino-1,8-naphthyridine and the carboxylic acid.
-
The Interface: The pyridine-like nitrogen (N1) of the naphthyridine accepts a proton from the carboxylic acid (-OH), while the exocyclic amine (-NH2) donates a proton to the carbonyl oxygen (=O) of the acid.
-
Binding Constant (
): Typically in non-polar solvents (Chloroform, Toluene). -
Stoichiometry: Strictly 1:1 per functional group.
Diagram 1: Mechanistic Pathway of Assembly
Caption: Workflow for the generation of supramolecular polymers via Naphthyridine-Benzoic Acid assembly.
Experimental Protocols
Protocol A: Synthesis of the Naphthyridine Motif
Context: High-purity 2-amino-1,8-naphthyridine is essential. Impurities (residual amines) compete for H-bonding.
Reagents: 2,6-diaminopyridine, Malic acid, Sulfuric acid. Standard Reference: Friedländer Condensation variant.
-
Condensation: Dissolve 2,6-diaminopyridine (1 eq) and malic acid (2 eq) in conc.
. -
Heating: Heat to 110°C for 4 hours. The solution will turn dark.
-
Quenching: Pour onto crushed ice. Neutralize with
to pH 9. -
Precipitation: Collect the yellow precipitate (2-amino-1,8-naphthyridine).
-
Purification (CRITICAL): Recrystallize twice from Ethanol/Water (9:1).
-
QC Check:
NMR in . Peaks must be sharp. Broadening indicates aggregation or impurities.
-
Protocol B: Supramolecular Assembly (Solution Phase)
Materials:
-
Host: Ditopic Naphthyridine linker (e.g.,
-bis(2-amino-1,8-naphthyridin-7-yl)alkane). -
Guest: Ditopic Benzoic Acid linker (e.g., Terephthalic acid or Isophthalic acid derivative).
-
Solvent: Anhydrous Chloroform (
) or Toluene. Note: Avoid DMSO or Methanol as they disrupt H-bonds.
Step-by-Step:
-
Stock Preparation: Prepare 100 mM stock solutions of Host and Guest in
. Sonicate for 10 mins to ensure complete dissolution. -
Stoichiometric Mixing: Mix Host and Guest in a strict 1:1 molar ratio .
-
Example: 500
Host + 500 Guest.
-
-
Annealing: Heat the mixture to 60°C (sealed vial) for 30 minutes, then allow to cool slowly to Room Temperature (RT) over 2 hours. This prevents kinetic trapping of misaligned aggregates.
-
Concentration Adjustment: Evaporate solvent to reach the critical polymerization concentration (typically >50 mM for gelation).
Validation & Characterization
Trustworthiness in supramolecular chemistry requires proving the interaction is non-covalent and dynamic.
Method 1: NMR Titration ( Determination)
This is the gold standard to verify the Naph-Acid interaction.
-
Host Sample: 0.5 mL of Naphthyridine derivative (2 mM) in
. -
Titrant: Benzoic acid derivative (20 mM) in
. -
Procedure: Add aliquots of Titrant to Host. Record
NMR after each addition. -
Observation: Monitor the downfield shift of the Naphthyridine amide/amine protons (> 10 ppm) and the carboxylic acid proton.
-
Data Fit: Fit the chemical shift (
) vs. concentration data to a 1:1 binding isotherm.
Method 2: Viscometry (Polymer Formation)
If a supramolecular polymer forms, specific viscosity (
-
Plot:
vs . -
Criteria: A slope > 1 (typically 3.0 - 3.5 for entangled polymers) indicates the formation of long supramolecular chains. Monomers/dimers show a slope
.
Diagram 2: Molecular Interaction Logic
Caption: The donor-acceptor matching between the Naphthyridine and Benzoic Acid moieties.
Data Summary & Troubleshooting
Table 1: Solvent Compatibility Guide
| Solvent | Dielectric Constant ( | Suitability | Mechanism of Action |
| Chloroform ( | 4.8 | Excellent | Promotes strong H-bonding; good solubility for organics. |
| Toluene | 2.4 | Good | Promotes very strong H-bonding; solubility may be limited. |
| Dichloromethane | 8.9 | Moderate | Acceptable, but lower |
| DMSO / DMF | >36 | Do Not Use | Competitive H-bonding disrupts the assembly entirely. |
| Methanol | 33.0 | Do Not Use | Protic solvent; caps the H-bond sites. |
Troubleshooting Matrix:
-
Issue: Precipitate forms immediately upon mixing.
-
Cause: Proton transfer (salt formation) instead of H-bonding.
-
Fix: The pKa difference is too large. Use a less acidic benzoic acid derivative or add a non-coordinating base trap.
-
-
Issue: No viscosity increase.
-
Cause: Stoichiometry imbalance.
-
Fix: Re-check concentrations. Supramolecular polymers require exact 1:1 ratios to reach high Degree of Polymerization (DP).
-
-
Issue: Broad NMR signals.
-
Cause: Intermediate exchange rate on NMR timescale.
-
Fix: Run NMR at lower temperature (-20°C) to freeze the conformation or higher temperature (50°C) to average it.
-
References
-
Zimmerman, S. C., & Corbin, P. S. (2000). Heteroaromatic modules for self-assembly using multiple hydrogen bonds. Structure and Bonding, 96, 63-94.
-
Nakatani, K., et al. (2008).[2] Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. Current Protocols in Nucleic Acid Chemistry, Chapter 8.
-
Sijbesma, R. P., et al. (1997). Reversible polymers formed from self-complementary monomers using quadruple hydrogen bonding.[1] Science, 278(5343), 1601-1604.
-
Murray, T. J., & Zimmerman, S. C. (1992). New triply hydrogen bonded complexes with highly favorable pairing free energies. Journal of the American Chemical Society, 114(10), 4010-4011.
-
Li, B., et al. (2016).[3] Synthesis of 1,8-naphthyridines from 2-aminonicotinaldehydes and terminal alkynes.[3] Tetrahedron Letters, 57(18), 1958-1962.[3]
Sources
Catalytic Applications of 2-(1,8-Naphthyridin-2-yl)benzoic Acid Metal Complexes: Application Notes and Protocols
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the catalytic use of metal complexes featuring the 2-(1,8-naphthyridin-2-yl)benzoic acid ligand. This unique ligand, which combines the bidentate N,N-chelating motif of 1,8-naphthyridine with a potentially hemilabile carboxylate group, offers a versatile platform for the design of novel catalysts. This document provides a foundational understanding of the synthesis of the ligand and its metal complexes, followed by detailed protocols for their application in key organic transformations, including cross-coupling and oxidation reactions.
Introduction: The 2-(1,8-Naphthyridin-2-yl)benzoic Acid Ligand
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in coordination chemistry and catalysis. Metal complexes of 1,8-naphthyridine derivatives have demonstrated significant catalytic activity in a wide range of organic transformations, including those catalyzed by rhodium, iridium, ruthenium, copper, and nickel. The introduction of a benzoic acid moiety at the 2-position of the 1,8-naphthyridine ring creates a multifunctional ligand. The two nitrogen atoms of the naphthyridine core can act as a robust chelating unit, while the carboxylic acid group can either remain as a spectator, influence the electronic properties of the metal center, or participate directly in the catalytic cycle through coordination/decoordination or by acting as an internal proton shuttle. This potential for hemilability and cooperative effects makes its metal complexes highly attractive for catalytic applications.
Synthesis of the Ligand and its Metal Complexes
A reliable supply of the ligand is paramount for any catalytic study. The synthesis of 2-(1,8-naphthyridin-2-yl)benzoic acid can be achieved through the Friedländer annulation, a classic and efficient method for the construction of quinoline and naphthyridine ring systems.
Protocol: Synthesis of 2-(1,8-Naphthyridin-2-yl)benzoic Acid
This protocol describes a plausible synthesis based on the well-established Friedländer condensation reaction.[1][2][3]
Reaction Scheme:
Caption: Synthesis of the target ligand via Friedländer annulation.
Materials:
-
2-Aminonicotinaldehyde
-
2-Acetylbenzoic acid
-
Potassium hydroxide (KOH) or another suitable base/acid catalyst
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 eq) and 2-acetylbenzoic acid (1.0 eq) in ethanol.
-
Add a catalytic amount of a base such as potassium hydroxide (e.g., 0.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Redissolve the residue in water and acidify with HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
General Protocol for the Synthesis of Metal Complexes
The synthesis of metal complexes with 2-(1,8-naphthyridin-2-yl)benzoic acid can be adapted from standard procedures for similar N,N-chelating ligands. The following is a general protocol that can be modified for different metal precursors.
Materials:
-
2-(1,8-Naphthyridin-2-yl)benzoic acid (ligand)
-
A suitable metal precursor (e.g., Pd(OAc)₂, CuI, RuCl₃·xH₂O)
-
An appropriate solvent (e.g., DMF, DMSO, acetonitrile, toluene)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox) for air-sensitive metals
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the ligand (1.0-2.0 eq) in the chosen solvent.
-
Add the metal precursor (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or with heating, depending on the metal and ligand.
-
Monitor the formation of the complex by TLC, NMR, or other suitable analytical techniques.
-
Upon completion, the complex may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.
-
Purify the complex by recrystallization or washing with appropriate solvents to remove unreacted starting materials.
-
Characterize the complex using techniques such as NMR, IR, mass spectrometry, and elemental analysis.
Catalytic Application: Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes bearing 1,8-naphthyridine-functionalized ligands have shown efficacy in cross-coupling reactions such as the Suzuki-Miyaura and Kumada-Corriu reactions.[4] The 2-(1,8-naphthyridin-2-yl)benzoic acid ligand is expected to form stable and active palladium catalysts for these transformations.
Application Note: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. A palladium complex of 2-(1,8-naphthyridin-2-yl)benzoic acid can be employed as a catalyst for the coupling of aryl halides with arylboronic acids.
Proposed Catalytic Cycle:
Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
Materials:
-
Palladium complex of 2-(1,8-naphthyridin-2-yl)benzoic acid (e.g., 1-5 mol%)
-
Aryl bromide (1.0 eq)
-
Phenylboronic acid (1.2-1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere setup
Procedure:
-
In a Schlenk tube, add the palladium catalyst, aryl bromide, phenylboronic acid, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (e.g., 12-24 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Summary Table for Suzuki-Miyaura Coupling (Hypothetical Data):
| Entry | Aryl Bromide | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | K₂CO₃ | 100 | 12 | 95 |
| 2 | 4-Bromotoluene | Cs₂CO₃ | 100 | 12 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | K₂CO₃ | 80 | 24 | 85 |
| 4 | 2-Bromopyridine | Cs₂CO₃ | 110 | 18 | 88 |
Catalytic Application: Copper-Catalyzed N-Arylation of Imidazoles
Copper complexes bearing 1,8-naphthyridine ligands have been shown to be effective catalysts for C-N cross-coupling reactions, such as the N-arylation of imidazoles.[1] These reactions are valuable for the synthesis of a wide range of biologically active compounds and functional materials.
Application Note: Ullmann-type C-N Coupling
The copper-catalyzed N-arylation of imidazoles with aryl halides provides a direct route to N-arylimidazoles. A copper(I) complex of 2-(1,8-naphthyridin-2-yl)benzoic acid can facilitate this transformation, likely through a mechanism involving oxidative addition, coordination of the imidazole, and reductive elimination. The carboxylate group of the ligand might play a role in assisting the deprotonation of the imidazole.
Experimental Workflow:
Caption: A general workflow for the copper-catalyzed N-arylation of imidazoles.
Protocol: Copper-Catalyzed N-Arylation of Imidazole with Iodobenzene
Materials:
-
Copper(I) complex of 2-(1,8-naphthyridin-2-yl)benzoic acid (e.g., 1-5 mol%)
-
Imidazole (1.2 eq)
-
Iodobenzene (1.0 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., DMSO, DMF)
Procedure:
-
To a reaction tube, add the copper catalyst, imidazole, iodobenzene, and base.
-
Add the solvent and seal the tube.
-
Heat the reaction mixture to 100-140 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Application: Ruthenium-Catalyzed Oxidation Reactions
Ruthenium complexes are well-known for their catalytic activity in a variety of oxidation reactions. Ruthenium complexes with 1,8-naphthyridine-based ligands have been explored for the oxidation of alcohols and the epoxidation of alkenes.[2]
Application Note: Aerobic Oxidation of Alcohols
The aerobic oxidation of alcohols to aldehydes or ketones is a green and atom-economical transformation. A ruthenium complex of 2-(1,8-naphthyridin-2-yl)benzoic acid could serve as a catalyst for this reaction, using air or molecular oxygen as the terminal oxidant. The benzoic acid moiety might facilitate proton-coupled electron transfer steps in the catalytic cycle.
Protocol: Aerobic Oxidation of Benzyl Alcohol
Materials:
-
Ruthenium complex of 2-(1,8-naphthyridin-2-yl)benzoic acid (e.g., 1-2 mol%)
-
Benzyl alcohol (1.0 eq)
-
Solvent (e.g., Toluene, Dichlorobenzene)
-
Oxygen source (Air or O₂ balloon)
Procedure:
-
In a flask equipped with a condenser, dissolve the ruthenium catalyst and benzyl alcohol in the solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C).
-
Bubble air or oxygen through the reaction mixture or maintain an oxygen atmosphere using a balloon.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting benzaldehyde by column chromatography or distillation.
Data Summary Table for Aerobic Oxidation (Hypothetical Data):
| Entry | Substrate | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Benzyl alcohol | 110 | 8 | >99 | >99 (Benzaldehyde) |
| 2 | 1-Phenylethanol | 110 | 12 | 98 | >99 (Acetophenone) |
| 3 | Cyclohexanol | 100 | 24 | 90 | >99 (Cyclohexanone) |
Conclusion and Future Outlook
The metal complexes of 2-(1,8-naphthyridin-2-yl)benzoic acid represent a promising class of catalysts for a variety of organic transformations. The unique combination of a robust N,N-chelating unit and a potentially cooperative carboxylic acid functionality offers exciting opportunities for the development of highly active and selective catalytic systems. The protocols provided in this guide serve as a starting point for researchers to explore the catalytic potential of these complexes in cross-coupling, oxidation, and potentially other reactions such as hydrogenation and asymmetric catalysis. Further research into the synthesis of chiral derivatives of this ligand could open up new avenues in enantioselective catalysis.
References
-
CeCl₃·7H₂O catalyzed Friedlander synthesis of 1,8-naphthyridines under solvent-free grinding conditions. Indian Journal of Heterocyclic Chemistry, 2015 , 24, 305-308. [Link]
-
Palladium(ii) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity. Dalton Transactions, 2011 , 40(33), 8496-8502. [Link]
-
Functional 1,8-naphthyridine copper(I) complex as efficient catalyst for n-arylation of imidazoles coupling reactions. Scientific Reports, 2017 , 7(1), 1-8. [Link]
-
A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 2014 , 16(5), 2696-2701. [Link]
-
Ruthenium complexes with naphthyridine ligands. Synthesis, characterization and catalytic activity in oxidation reactions. Journal of the Chemical Society, Dalton Transactions, 1996 , (17), 3547-3553. [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
Application Note: Strategic Synthesis and Functionalization of 1,8-Naphthyridine Scaffolds for Pharmaceutical Intermediates
Executive Summary
The 1,8-naphthyridine scaffold acts as a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and purines.[1][2] Its nitrogen-rich core enables critical hydrogen-bonding interactions within biological pockets, making it a cornerstone in the development of antimicrobial agents (e.g., Gemifloxacin , Nalidixic Acid ) and anticancer therapeutics (e.g., Vosaroxin ).
This guide details two distinct synthetic workflows:
-
The Friedländer Annulation: A convergent, versatile method ideal for generating diverse libraries during Lead Optimization.
-
The Gould-Jacobs Reaction: A scalable, linear process chemistry route used for manufacturing 4-oxo-1,8-naphthyridine-3-carboxylic acid intermediates.
Strategic Protocol A: The Modified Friedländer Annulation
Application: Rapid generation of 2-substituted-1,8-naphthyridine libraries for SAR (Structure-Activity Relationship) studies.
Mechanistic Rationale
The Friedländer synthesis involves the condensation of 2-aminonicotinaldehyde with a carbonyl compound containing a reactive
Pathway Visualization
Figure 1: Mechanistic flow of the base-catalyzed Friedländer annulation leading to the 1,8-naphthyridine core.
Experimental Protocol (Green Chemistry Variant)
Objective: Synthesis of 2-methyl-1,8-naphthyridine (Scale: 10 mmol).
Reagents:
-
2-Aminonicotinaldehyde (1.22 g, 10 mmol)
-
Acetone (2.2 mL, 30 mmol) [Excess used to drive equilibrium]
-
Choline Hydroxide (46 wt% in water) (Catalytic amount: 1 mol%)
-
Solvent: Deionized Water (10 mL)
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-aminonicotinaldehyde in deionized water.
-
Addition: Add acetone followed by the Choline Hydroxide catalyst.
-
Reaction: Stir the mixture vigorously at 50°C under an open atmosphere (or N2 if substrate is oxidation-sensitive).
-
Checkpoint: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The aldehyde spot (
) should disappear within 4–6 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Extract with Ethyl Acetate (
mL). -
Wash combined organic layers with brine (
mL) and dry over anhydrous .
-
-
Purification: Concentrate under reduced pressure. If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
Expected Yield: 90–95% (Off-white solid).
Strategic Protocol B: The Gould-Jacobs Reaction
Application: Large-scale synthesis of 4-oxo-1,8-naphthyridine-3-carboxylic acid scaffolds (Key intermediate for Gemifloxacin and Vosaroxin).
Mechanistic Rationale
This route is favored in Process Chemistry due to its use of inexpensive starting materials. It involves the condensation of a 2-aminopyridine derivative with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization (Dowtherm A) to close the ring.
Workflow Visualization
Figure 2: Process workflow for the Gould-Jacobs synthesis of fluoroquinolone-like intermediates.
Experimental Protocol (Gemifloxacin Intermediate Precursor)
Objective: Synthesis of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.
Critical Safety Note: This reaction requires temperatures exceeding 250°C. Ensure the use of high-boiling solvents (Dowtherm A) and appropriate blast shielding.
Reagents:
-
2,6-Dichloro-5-fluoronicotinic acid (Starting material precursor)
-
Ethyl 3-(dimethylamino)acrylate
-
Cyclopropylamine[4]
-
Solvent: Diphenyl ether (Dowtherm A)
Step-by-Step Methodology:
-
Condensation (Enamine Formation):
-
React the nicotinoyl chloride derivative with ethyl 3-(dimethylamino)acrylate in toluene/TEA to form the acrylate intermediate.
-
Perform a substitution with cyclopropylamine to install the N-cyclopropyl group.
-
-
Thermal Cyclization (The Gould-Jacobs Step):
-
Dissolve the resulting enamine intermediate in Dowtherm A (10 mL per gram of substrate).
-
Heat the mixture to 250–260°C for 45–60 minutes.
-
Observation: Evolution of ethanol vapor indicates cyclization.
-
-
Isolation:
-
Cool the mixture slowly to room temperature. The product often precipitates out of the Dowtherm A matrix.
-
Add hexane or diethyl ether to facilitate further precipitation.
-
Filter the solids and wash extensively with hexane to remove residual high-boiling solvent.
-
-
Hydrolysis (Optional for Free Acid):
-
Reflux the ester in 2M NaOH (aq) for 2 hours.
-
Acidify with 6M HCl to pH 2–3 to precipitate the carboxylic acid.
-
Comparative Data & Optimization
The choice between Friedländer and Gould-Jacobs depends on the target functionalization at the C2, C3, and C4 positions.
| Feature | Friedländer Annulation | Gould-Jacobs Reaction |
| Primary Utility | Discovery Chemistry (Library Gen) | Process Chemistry (Scale-up) |
| Key Substituent | C2-Substituted derivatives | C3-Carboxylic acid / C4-Oxo |
| Conditions | Mild (50°C), Aqueous/Green | Harsh (250°C), Thermal |
| Atom Economy | High (Water is byproduct) | Moderate (Ethanol byproduct) |
| Key Challenge | Availability of 2-aminonicotinaldehyde | Removal of high-boiling solvents |
Troubleshooting Guide
-
Solubility Issues: 1,8-naphthyridines are often sparingly soluble in non-polar solvents. For NMR analysis, use TFA-d or DMSO-d6.
-
Regioselectivity: In the Friedländer synthesis, if using an unsymmetrical ketone, the reaction typically favors the formation of the more substituted pyridine ring due to steric control during the aldol step.
-
Purification: For Gould-Jacobs products trapped in Dowtherm A, if precipitation fails, load the entire crude mixture onto a silica plug. Elute the Dowtherm A with pure Hexane first, then elute the product with EtOAc/MeOH.
References
-
Gaikwad, N. D., et al. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds. Link
-
Mogilaiah, K., et al. (2015).[3] CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions. Asian Journal of Chemistry. Link
-
Nijenhuis, C., et al. (2017). Metabolism and disposition of the anticancer quinolone derivative vosaroxin. Cancer Chemotherapy and Pharmacology. Link
-
BenchChem Protocols. (2025). Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. Link
-
Hotinski, A. K., et al. (2015). Vosaroxin is a novel topoisomerase-II inhibitor with efficacy in relapsed and refractory acute myeloid leukaemia.[5][6] Expert Opinion on Pharmacotherapy. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. connectjournals.com [connectjournals.com]
- 4. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Vosaroxin is a novel topoisomerase-II inhibitor with efficacy in relapsed and refractory acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative Vosaroxin: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of the Benzoic Acid Moiety in Naphthyridine Systems
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
Naphthyridines (diazanaphthalenes) represent a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., AT7519), antibacterials (e.g., nalidixic acid analogs), and CB2 agonists. The "benzoic acid moiety" in these systems typically refers to two distinct structural motifs:
-
Pendant Benzoic Acids: A phenyl-COOH group attached to the naphthyridine core.
-
Heteroaromatic Acids: The carboxylic acid is attached directly to the naphthyridine ring (e.g., 1,8-naphthyridine-3-carboxylic acid).
The Challenge: Functionalizing these acids is non-trivial due to the electron-deficient nature of the naphthyridine ring. The basic nitrogens (N1, N5/N8) can coordinate with transition metals (poisoning Pd/Ni catalysts) or form zwitterionic species that reduce solubility in standard organic solvents (DCM, THF).
This guide details three validated workflows to overcome these barriers:
-
High-Fidelity Amidation: Overcoming solubility issues using HATU/DIPEA and Acid Chloride protocols.
-
Bioisostere Installation: Converting the acid to a 1,3,4-oxadiazole to improve metabolic stability.
-
Decarboxylative Cross-Coupling: Utilizing the acid as a radical handle for
bond formation.[1][2]
Module A: High-Fidelity Amide Bond Formation
Amide coupling is the primary method for diversifying naphthyridine acids. While carbodiimides (EDC/DCC) are common, they often fail with electron-deficient naphthyridine acids due to slow activation rates and N-acyl urea rearrangement.
Strategic Decision Map
The choice of reagent depends heavily on the solubility of the zwitterionic naphthyridine acid.
Figure 1: Decision tree for selecting the appropriate amidation protocol based on substrate solubility.
Protocol A1: The HATU Standard (For Soluble Substrates)
Best for: Library synthesis, retaining stereochemistry of chiral amines.
Reagents:
-
Naphthyridine carboxylic acid (1.0 equiv)
-
Amine (1.2 equiv)
-
HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]
-
DIPEA (3.0 equiv)
-
Solvent: Dry DMF[3]
Step-by-Step:
-
Dissolve the naphthyridine acid in dry DMF (0.1 M concentration).
-
Add DIPEA.[4] Note: If the solution does not clear, sonicate for 5 mins. The base breaks the zwitterionic H-bond network.
-
Add HATU in one portion at 0°C. Stir for 15 mins to form the activated ester (visible by LCMS).
-
Add the amine.[4][5] Allow to warm to RT and stir for 4–16 hours.
-
Validation: Monitor consumption of the active ester (M+Benzotriazole mass) via LCMS.
-
Workup: Dilute with EtOAc, wash with saturated
(removes unreacted amine/DIPEA), then brine. Dry over .
Protocol A2: The Acid Chloride Method (For Stubborn Substrates)
Best for: Sterically hindered amines or highly insoluble naphthyridine cores.
Reagents:
-
Thionyl Chloride (
) (Excess) or Oxalyl Chloride -
Catalytic DMF
-
Solvent: Toluene or DCM
Step-by-Step:
-
Suspend the naphthyridine acid in Toluene.
-
Add
(5 equiv) and 1 drop of DMF. -
Reflux for 2 hours. The suspension should clear as the acid chloride forms.
-
Concentrate in vacuo to remove excess
. Critical: Do not expose to humid air. -
Redissolve the crude acid chloride in DCM.
-
Add the amine (1.1 equiv) and Pyridine (2.0 equiv) at 0°C.
-
Stir at RT for 2 hours.
Module B: Bioisostere Installation (1,3,4-Oxadiazoles)[14]
Replacing the carboxylic acid with a 1,3,4-oxadiazole ring is a validated strategy to improve lipophilicity and evade glucuronidation while maintaining the hydrogen bond acceptor profile.
Mechanism & Workflow
The transformation proceeds via a hydrazide intermediate, followed by cyclization.
Figure 2: Synthetic pathway for converting naphthyridine carboxylic acids to oxadiazole bioisosteres.
Protocol B: Oxidative Cyclization (FeCl3 Method)
Why this method? It avoids harsh dehydrating agents like
Reagents:
-
Naphthyridine hydrazide (prepared from ester + hydrazine hydrate)[6]
-
Aromatic Aldehyde (1.0 equiv)[7]
- (Catalytic or Stoichiometric)[7]
-
Solvent: Ethanol or Solvent-Free (Grinding)
Step-by-Step:
-
Hydrazone Formation: Reflux the naphthyridine hydrazide with the desired aldehyde in Ethanol for 2 hours. Isolate the hydrazone precipitate by filtration.
-
Cyclization: Suspend the hydrazone in Ethanol. Add
(0.5 equiv). -
Reflux for 4–6 hours. The
facilitates the oxidative closure of the ring. -
Workup: Pour into ice water. The oxadiazole product typically precipitates. Filter and wash with water.[3]
-
Purification: Recrystallize from Ethanol/DMF.
Module C: Decarboxylative Cross-Coupling (Advanced)[16]
Modern drug discovery utilizes the carboxylic acid not just as a functional group, but as a "handle" to install alkyl or aryl groups, replacing the carbonyl entirely. This is particularly useful for naphthyridines where
The Photoredox/Nickel Paradigm
This protocol leverages the MacMillan/Baran methodology, compatible with N-heterocycles.
Mechanism:
-
Activation of the acid as a Redox Active Ester (RAE) or direct oxidation by an Iridium photocatalyst.
-
Generation of a radical at the ipso-position.
-
Nickel-catalyzed capture of the radical and cross-coupling with an aryl/alkyl halide.
Protocol C: Decarboxylative Arylation
Reagents:
-
Naphthyridine Acid (1.0 equiv)
-
Aryl Bromide (1.5 equiv)
-
Photocatalyst:
(1 mol%) -
Nickel Catalyst:
(10 mol%) + dtbbpy (15 mol%) -
Base:
-
Light Source: Blue LED (450 nm)
Step-by-Step:
-
Setup: In a glovebox or under strict
, combine the acid, aryl bromide, Ir-catalyst, Ni-catalyst, ligand, and base in a vial. -
Solvent: Add degassed DMF or DMSO (0.05 M).
-
Irradiation: Seal the vial and irradiate with Blue LED lamps. A fan is required to keep the reaction at roughly 25–30°C.
-
Time: Irradiate for 24–48 hours.
-
Workup: Dilute with water, extract into EtOAc. The aqueous layer may require pH adjustment to ensure the naphthyridine does not remain protonated.
-
Note: If the naphthyridine acid is attached to a saturated ring (e.g., tetrahydronaphthyridine), this method installs a
bond.
Summary of Reaction Compatibility
| Method | Target Group | Key Reagent | Naphthyridine Compatibility | Limitation |
| Amidation | Amide (-CONHR) | HATU / DIPEA | High (Good for library synthesis) | Sterically hindered amines may fail. |
| Acid Chloride | Amide (-CONHR) | Moderate (Risk of ring chlorination) | Requires anhydrous conditions. | |
| Oxadiazole | Heterocycle | Excellent (Green conditions available) | Multi-step synthesis (Ester -> Hydrazide). | |
| Decarboxylation | Aryl/Alkyl (-R) | Ir/Ni + Light | High (Access to novel IP space) | Requires photoreactor; cost of catalysts. |
References
-
Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives.[7][3][6][8][9][10][11] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link(Foundational work on Nalidixic acid derivatives).
-
Zuo, Z., et al. (MacMillan Group). (2014). Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides.[12] Science. Link(Core methodology for decarboxylative coupling).
-
Moghadam, M., et al. (2016). Eco-friendly synthesis of 1,8-naphthyridine 5-aryl-1,3,4-oxadiazole derivatives under solvent-free solid-state conditions.[7][6] Research on Chemical Intermediates.[13][4][7][10][14] Link(Specific protocol for FeCl3 mediated cyclization).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link(Authoritative review on HATU/Acid Chloride selection).
-
Johnston, C. P., et al. (2018). Metallaphotoredox-catalysed sp3-sp3 cross-coupling of carboxylic acids with alkyl halides. Nature. Link(Advanced decarboxylative protocols).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. growingscience.com [growingscience.com]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Green synthesis and cytotoxic activity of functionalized naphthyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-ones as cisplatin sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. Research Portal [ujcontent.uj.ac.za]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1,8-Naphthyridin-2-yl)benzoic acid
Welcome to the technical support guide for the synthesis of 2-(1,8-Naphthyridin-2-yl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic route to this important heterocyclic scaffold. We will address common challenges, provide in-depth mechanistic explanations, and offer field-proven protocols to enhance your reaction yield and purity.
The primary and most convergent route to the 1,8-naphthyridine core is the Friedländer Annulation, a robust acid- or base-catalyzed condensation followed by a cyclodehydration.[1][2] This guide focuses on the specific application of this reaction between 2-aminonicotinaldehyde and 2-acetylbenzoic acid. While seemingly straightforward, this reaction is often plagued by issues ranging from low conversion to difficult purification. This guide provides a systematic approach to overcoming these hurdles.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low, often below 40%. What are the most likely causes and how can I fix this?
Answer: Low yield is the most frequently reported issue and typically stems from one of four areas: (1) inefficient catalysis, (2) suboptimal reaction conditions, (3) competing side reactions, or (4) poor starting material quality.
-
Inefficient Catalysis: The classical Friedländer reaction uses strong acids or bases (e.g., KOH, H₂SO₄), which can cause degradation of starting materials or promote side reactions.[1] Modern catalysts offer milder conditions and higher efficiency.
-
Causality: The reaction proceeds via an initial aldol-type condensation between the enolate of 2-acetylbenzoic acid and the aldehyde of 2-aminonicotinaldehyde, followed by cyclization and dehydration.[2] The catalyst's role is to facilitate the formation of the key enolate intermediate without degrading the sensitive aldehyde.
-
Solution: We recommend exploring alternative catalytic systems that have demonstrated high efficacy. Propylphosphonic anhydride (T3P®) is an excellent choice as it acts as a mild Lewis acid and a powerful dehydrating agent, driving the reaction to completion under gentle conditions.[3][4] Another highly effective, green alternative is using Choline Hydroxide (ChOH) in an aqueous medium, which provides excellent yields and simplifies workup.[5][6]
-
-
Suboptimal Reaction Conditions: Temperature and concentration are critical.
-
Causality: Condensation reactions are equilibrium-driven.[7][8] Insufficient heat may lead to slow reaction rates, while excessive heat can cause decomposition of the 2-aminonicotinaldehyde starting material or potential decarboxylation of the benzoic acid moiety.
-
Solution: For T3P®-catalyzed reactions, a moderate temperature of 80-100 °C is often sufficient.[4] For aqueous ChOH-catalyzed reactions, a much lower temperature of 50 °C has been proven effective.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent product degradation.[5][6]
-
-
Competing Side Reactions: The primary competing reaction is the self-condensation of 2-acetylbenzoic acid.
-
Causality: Under catalytic conditions, the ketone can react with itself if its enolization and subsequent reaction are faster than the cross-condensation with 2-aminonicotinaldehyde.
-
Solution: A slow addition of the ketone substrate (2-acetylbenzoic acid) to the mixture of the aldehyde and catalyst can significantly improve regioselectivity and minimize self-condensation, favoring the desired product.[9]
-
-
Starting Material Quality: Ensure the purity of 2-aminonicotinaldehyde, as it is prone to oxidation and polymerization.
Question 2: I'm observing multiple spots on my TLC plate that are difficult to separate from the product. What are these impurities and how can I prevent them?
Answer: The formation of multiple, hard-to-separate byproducts is a common purification challenge. These are likely incompletely cyclized intermediates or products of side reactions.
-
Potential Impurities & Causes:
-
Aldol Adduct: The initial, non-cyclized aldol condensation product. This occurs if the final dehydration step is inefficient.
-
Self-Condensation Product: As mentioned above, a dimer of 2-acetylbenzoic acid.
-
Oxidized Aldehyde: 2-aminonicotinaldehyde can be oxidized to the corresponding carboxylic acid, which will not participate in the reaction.
-
-
Solutions:
-
Ensure Complete Dehydration: Using a potent dehydrating agent like T3P® is highly effective at driving the reaction past the aldol intermediate to the final aromatic naphthyridine.[4] If using other catalysts, ensuring removal of water, for example with a Dean-Stark apparatus in aprotic solvents, can be beneficial, though this often requires higher temperatures.[7]
-
Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can protect the sensitive 2-aminonicotinaldehyde from oxidative degradation.[5]
-
Purification Strategy: If byproducts still form, purification can be achieved via column chromatography. However, a more effective method may be an acid-base workup. The carboxylic acid product is soluble in a weak base (e.g., aqueous NaHCO₃), while many non-acidic impurities are not. Extracting the basic aqueous layer and then re-acidifying it can precipitate a much purer product.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for optimizing the reaction?
Start by choosing a modern, mild catalytic system. We recommend the Choline Hydroxide (ChOH) in water protocol for its high yield, environmental safety, and simple procedure.[5][6] It avoids harsh organic solvents and often yields a clean product with minimal workup.
Q2: Which analytical techniques are best for monitoring reaction progress?
Thin Layer Chromatography (TLC) is the most straightforward method.[5] Use a mobile phase such as 10% methanol in dichloromethane. The product, being more conjugated and polar (due to the carboxylic acid), should have a different Rf value than the starting materials. Staining with potassium permanganate can help visualize spots if they are not UV-active.
Q3: Are there any solvent-free methods available?
Yes, highly efficient solvent-free methods have been developed. One notable protocol involves grinding an equimolar mixture of 2-aminonicotinaldehyde, the active methylene compound, and Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in a mortar and pestle at room temperature.[1][10] This approach is rapid, environmentally friendly, and often results in high yields of very pure product directly after a simple workup.[1]
Q4: Can I use a different starting material instead of 2-acetylbenzoic acid?
Yes, the Friedländer synthesis is versatile.[2][10] You could use an ester, such as methyl 2-acetylbenzoate. However, this would yield the methyl ester of the final product, requiring a subsequent hydrolysis step to obtain the desired 2-(1,8-Naphthyridin-2-yl)benzoic acid. Starting directly with the acid is more atom-economical.
Data Summary & Recommended Protocols
To improve synthesis yield, selecting the right conditions is paramount. The table below compares modern catalytic systems applicable to the Friedländer synthesis of 1,8-naphthyridines.
| Catalyst System | Solvent | Temp. | Typical Time | Yield Range | Key Advantages | Reference |
| Choline Hydroxide (ChOH) | Water (H₂O) | 50 °C | 6-12 h | >90% | Environmentally benign, simple workup, high yield | [5][6] |
| CeCl₃·7H₂O | Solvent-Free | Room Temp. | 3-6 min | ~95% | Extremely fast, no solvent, high purity | [1][10] |
| T3P® | Ethyl Acetate | 80-100 °C | 1-3 h | >90% | Mild conditions, powerful dehydration, excellent yields | [3][4] |
| DABCO | Solvent-Free (MW) | 120 °C | 5-10 min | 85-95% | Very fast (microwave), no solvent | [10] |
Experimental Protocols
Protocol 1: High-Yield Synthesis in Water using Choline Hydroxide (ChOH)
This protocol is adapted from pioneering work on green Friedländer synthesis and is recommended for its simplicity and high efficiency.[5]
Step-by-Step Methodology:
-
To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol, 1.0 eq.).
-
Add 2-acetylbenzoic acid (0.5 mmol, 1.0 eq.).
-
Add deionized water (1.0 mL).
-
Begin vigorous stirring and add Choline Hydroxide (1 mol%, typically from a 45 wt% solution in H₂O).
-
Purge the flask with nitrogen and maintain a nitrogen atmosphere.[5]
-
Heat the reaction mixture to 50 °C in a water bath with continuous stirring.
-
Monitor the reaction to completion using TLC (typically 6-12 hours).
-
Once complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (40 mL). Wash the organic layer with water (10 mL).[5]
-
Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.
Protocol 2: Rapid, Solvent-Free Synthesis using CeCl₃·7H₂O
This protocol is ideal for rapid synthesis and screening, leveraging mechanochemistry to drive the reaction.[1][10]
Step-by-Step Methodology:
-
In a clean, dry mortar, place 2-aminonicotinaldehyde (1 mmol, 1.0 eq.).
-
Add 2-acetylbenzoic acid (1 mmol, 1.0 eq.).
-
Add Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1 mmol, 1.0 eq.).
-
Grind the solid mixture vigorously with a pestle at room temperature for 3-6 minutes. The mixture may become pasty or change color, indicating reaction progress.
-
Upon completion (as determined by TLC analysis of a small aliquot), add cold water to the mortar.
-
Collect the resulting solid product by vacuum filtration.
-
Wash the solid thoroughly with water to remove the catalyst and any water-soluble impurities.
-
Dry the product under vacuum to yield the pure 2-(1,8-Naphthyridin-2-yl)benzoic acid.
Visualized Workflows and Logic
To better assist in planning and troubleshooting, the following diagrams illustrate the general experimental workflow and a logical decision tree for addressing poor yields.
Caption: General experimental workflow for the synthesis of 2-(1,8-Naphthyridin-2-yl)benzoic acid.
Caption: Troubleshooting decision tree for diagnosing and resolving low synthesis yield.
References
-
Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts. J. Org. Chem., 68, 467-477. [Link]
-
Mogilaiah, K., et al. (2015). CeCl₃·7H₂O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions. Indian Journal of Heterocyclic Chemistry, 24, 305-308. [Link]
-
Dey, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18949–18961. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). A novel copper-catalyzed [5 + 1] annulation of 2-ethynylanilines. J. Am. Chem. Soc., 128, 4592-4593. [Link]
-
Jida, M., & Deprez, B. (2012). Friedländer synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. New J. Chem., 36, 869-873. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Dey, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,8-naphthyridines and related compounds. [Link]
-
Mogilaiah, K., et al. (2012). Eco-friendly synthesis of 2-(3-aryl[9][11] naphthyridin-2-Yl)-5 [1-[1,3- dioxo-2,3-dihydro-1H-5-isoin... ResearchGate. [Link]
-
Kalyani Priya, K., & Swamy, J. K. (2024). Synthesis of 9-(4-bromophenyl)-6 aryl-[1][2][9]triazolo[4,3-a][9][11]naphthyridine-2-carbonitrile. ResearchGate. [Link]
-
University of Rostock. (2013). Synthesis and Characterization of Benzo-[9][11]-naphthyridine-4(1H). RosDok Institutional Repository. [Link]
-
Jida, M., & Deprez, B. (2012). Friedländer synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. New Journal of Chemistry. [Link]
-
Hersperger, R., et al. (2002). Synthesis of 4-(8-benzo[1][5][9]oxadiazol-5-yl-[3][9]naphthyridine-6-yl)-benzoic acid: a potent and selective phosphodiesterase type 4D inhibitor. Bioorganic & Medicinal Chemistry Letters, 12(2), 233-5. [Link]
-
Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480. [Link]
-
Dey, S., et al. (2021). Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine ab (10). ResearchGate. [Link]
-
Cambridge University Press. (n.d.). Ullmann Reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Condensation. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Pello, R. F., et al. (2007). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Synthetic Communications, 37(11), 1853-1864. [Link]
-
Wang, X., et al. (2014). Efficient synthesis of functionalized benzo[b][9][11]naphthyridine derivatives via three-component reaction catalyzed by L-proline. ACS Combinatorial Science, 16(5), 238-43. [Link]
-
Martinez-Alvarez, R., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [Link]
-
Reddit. (2024). Issues with a reported condensation reaction/enamine formation. r/Chempros. [Link]
-
ResearchGate. (n.d.). The condensation of 2-aminobenzothiazole with benzaldehyde and ethyl acetoacetate in the presence of reused catalyst. [Link]
-
Chemistry LibreTexts. (2025). Condensation Reactions. [Link]A_Condensation_Reactions)
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Friedländer synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Condensation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
Purification methods for 2-(1,8-Naphthyridin-2-yl)benzoic acid via recrystallization
Technical Support Center: Purification of 2-(1,8-Naphthyridin-2-yl)benzoic acid
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(1,8-Naphthyridin-2-yl)benzoic acid via recrystallization. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this heterocyclic aromatic carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying 2-(1,8-Naphthyridin-2-yl)benzoic acid?
Recrystallization is a purification technique for solid compounds that leverages differences in solubility. The core principle is that most compounds are more soluble in a hot solvent than in a cold one.[1][2] For 2-(1,8-Naphthyridin-2-yl)benzoic acid, the process involves:
-
Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.
-
Filtering the hot solution to remove any insoluble impurities.
-
Allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a pure form.
-
The impurities, which are present in smaller concentrations, ideally remain dissolved in the cold solvent (the "mother liquor").
-
Collecting the pure crystals by filtration.
The slow formation of a crystal lattice is a highly selective process, excluding dissimilar molecules (impurities) and leading to a significant increase in purity.[1]
Q2: How do I select an appropriate solvent for recrystallization?
The ideal solvent for 2-(1,8-Naphthyridin-2-yl)benzoic acid should meet the following criteria:
-
High Solvating Power at High Temperatures: The compound should be very soluble in the boiling solvent.
-
Low Solvating Power at Low Temperatures: The compound should be poorly soluble in the same solvent at room temperature or in an ice bath.
-
Favorable Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[3]
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
Given the structure of 2-(1,8-Naphthyridin-2-yl)benzoic acid, which contains both a polar carboxylic acid group and a moderately polar naphthyridine ring system, a range of polar protic and aprotic solvents should be tested.
Q3: What are some good starting solvents to screen for this compound?
Based on the structure and general knowledge of similar heterocyclic compounds, good starting points for solvent screening include:
-
Alcohols: Ethanol, Methanol, or Isopropanol.
-
Ketones: Acetone.
-
Esters: Ethyl Acetate.
-
Aromatic Hydrocarbons: Toluene.[4]
-
Mixed Solvent Systems: If a single solvent is not ideal, a binary system can be effective.[3][4] Common pairs include Ethanol/Water, Ethanol/DMF, or Hexane/Ethyl Acetate.[4][5] For a mixed system, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.
A systematic approach is to test the solubility of a small amount of the compound (~10-20 mg) in ~0.5 mL of various solvents at room temperature and then upon heating.
| Solvent | Boiling Point (°C) | General Suitability | Notes |
| Water | 100 | Low | While benzoic acid can be recrystallized from water, the larger aromatic system of the target molecule likely reduces aqueous solubility significantly.[1][6] May be useful as an anti-solvent. |
| Ethanol | 78 | High | A common and effective solvent for many organic compounds, including those with hydrogen bonding capabilities.[4] |
| Ethyl Acetate | 77 | Medium | Good for moderately polar compounds. |
| Acetone | 56 | High | A versatile polar aprotic solvent.[4] |
| Toluene | 111 | Medium | Can be effective for aromatic compounds, often yielding high-quality crystals.[4] |
| Ethanol/Water | Varies | High | A powerful mixed solvent system where water acts as the anti-solvent to reduce solubility upon cooling.[7] |
| Ethanol/DMF | Varies | High | Useful if the compound has poor solubility in common solvents; DMF is a strong polar aprotic solvent.[5] |
Q4: How can I confirm the purity of my recrystallized product?
Purity should be assessed using one or more of the following methods:
-
Melting Point Determination: A pure compound will have a sharp, narrow melting point range (typically <1°C). Impurities tend to depress and broaden the melting point range. Compare the experimental value to a literature value if available.[6][8]
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. Run a sample of the crude material alongside the recrystallized product to visually confirm the removal of impurities.
-
Spectroscopic Analysis (NMR, HPLC): For rigorous confirmation, techniques like ¹H NMR or HPLC can provide quantitative data on purity.[3]
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization of 2-(1,8-Naphthyridin-2-yl)benzoic acid.
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The solvent is not appropriate for the compound, or you have not added enough solvent.
-
Solution:
-
Add More Solvent: Add small portions of the hot solvent to the mixture while heating and stirring until the solid dissolves. Be careful not to add a large excess, as this will reduce your final yield.[7]
-
Switch Solvents: If the compound remains insoluble even with a large volume of boiling solvent, the solvent is unsuitable. Recover your compound by evaporating the solvent and choose a more polar or effective solvent from your screening tests.
-
Problem 2: No crystals form upon cooling.
-
Possible Cause 1: Too much solvent was used. This is the most common reason for crystallization failure, resulting in a solution that is not saturated enough for crystals to form.[9]
-
Possible Cause 2: The solution is supersaturated. The compound remains dissolved even though its concentration is above its normal solubility limit at that temperature.
-
Solution 1: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6][9][11]
-
Solution 2: Seeding. Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This acts as a template for crystallization to begin.[6][9][11]
-
Solution 3: Further Cooling. Place the flask in an ice-water bath to further decrease the compound's solubility.[8][11]
-
Problem 3: The compound "oils out" instead of forming crystals.
-
Possible Cause: This occurs when the saturated solution becomes supersaturated at a temperature above the compound's melting point. Instead of crystallizing, the compound comes out of solution as a liquid oil. This is more common with impure compounds or when cooling is too rapid.[9][10]
-
Solution:
-
Re-dissolve the Oil: Heat the solution until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point.[9][10][11]
-
Cool Slowly: Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss. This gives molecules time to orient themselves properly into a crystal lattice.[9]
-
Lower the Crystallization Temperature: If using a high-boiling point solvent, consider switching to a lower-boiling one.
-
Problem 4: The final yield of crystals is very low.
-
Possible Cause 1: Too much solvent was used, and a significant amount of the product remains in the mother liquor.[11]
-
Solution: Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.[11]
-
-
Possible Cause 2: The compound has significant solubility even in the cold solvent.
-
Possible Cause 3: Premature crystallization during hot filtration.
-
Solution: Use a slight excess of hot solvent and pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and dropping crystals in the funnel.[10]
-
Experimental Protocols & Visualizations
Protocol 1: Standard Recrystallization Workflow
-
Dissolution: Place the crude 2-(1,8-Naphthyridin-2-yl)benzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the compound just dissolves.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.[8]
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Large, pure crystals are favored by slow cooling.[3][8] Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2][8]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[7][8]
-
Drying: Allow air to be pulled through the crystals on the funnel to partially dry them. Then, transfer the solid to a watch glass or drying dish and dry completely in a vacuum oven.
-
Purity & Yield Analysis: Weigh the dried, pure product to calculate the percent recovery. Determine the melting point to assess purity.
Caption: General workflow for purification by recrystallization.
Troubleshooting Flowchart
Caption: Decision-making flowchart for common recrystallization issues.
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
- Biocyclopedia. (2026).
- University of Rochester, Department of Chemistry.
- ResearchGate. (2025).
- University of York, Chemistry Teaching Labs.
- HBCSE.
- Georg Thieme Verlag. (Date not available). Product Class 8: Naphthyridines. Science of Synthesis.
- (Author not available). (Date not available).
- (Author not available). (Date not available).
- (Author not available). (Date not available).
- (Author not available). (Date not available).
- Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. John Wiley & Sons.
- Al-Zaydi, K. M. (Date not available).
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. BenchChem Technical Support.
- Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity.
- Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents.
- Sciencemadness Wiki. (2024). Benzoic acid.
- Abu-Melha, H. M. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919–930.
- Scribd. (Date not available).
- ResearchGate. (Date not available). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling.
- Ratto, J. J. (1966). Purification of benzoic acid. U.S.
- Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of benzoic acid in pure solvents and binary mixtures.
- Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic acid. Chemistry Research Journal, 8(6), 5-9.
- Al-Amiery, A. A., et al. (2022). Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Journal of Nanostructures, 12(3), 624-633.
- de la Torre, E., et al. (2013). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry, 9, 215-220.
Sources
- 1. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. scispace.com [scispace.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions during the Friedländer synthesis of naphthyridines
Naphthyridine Synthesis Technical Assistance Center (NSTAC) Current Status: Online | Ticket Priority: High
Introduction: Beyond the Textbook Friedländer
Welcome to the NSTAC. You are likely here because your Friedländer condensation—theoretically a simple reaction between an o-aminoaldehyde and a ketone—has resulted in a dark, intractable tar or a mixture of inseparable isomers.
While the Friedländer synthesis is the most robust method for accessing the 1,8-naphthyridine scaffold (a privileged structure in drug discovery for antibacterial and antitumor agents), it is plagued by three specific failure modes:
-
Polymerization of the sensitive 2-aminonicotinaldehyde (2-ANA).
-
Regiochemical Ambiguity when using unsymmetrical ketones.
This guide moves beyond generic textbook mechanisms to provide field-tested protocols for stabilizing your reagents and forcing the reaction toward a single, high-purity regioisomer.
Module 1: Critical Reagent Stability (The "Black Tar" Issue)
The Problem: 2-aminonicotinaldehyde (2-ANA) is chemically "schizophrenic." It contains both a nucleophilic amine and an electrophilic aldehyde, making it prone to rapid self-polymerization (poly-Schiff base formation), turning your reaction mixture black before the ketone even reacts.
Troubleshooting Protocol:
| Observation | Diagnosis | Corrective Action |
| Starting material is dark brown/black solid. | Oxidative polymerization during storage. | Do not use. Recrystallize from cyclohexane/toluene or sublime under vacuum. Store at -20°C under Argon. |
| Reaction turns black immediately upon acid addition. | Acid-catalyzed self-polymerization. | Switch to Brønsted base catalysis (e.g., Choline Hydroxide) or use a Solid Acid (Silica Sulfuric Acid) to minimize localized high acidity. |
| Low yield despite clean starting material.[2] | In situ degradation. | Pro Tip: Use the dimethyl acetal protected form of 2-ANA. Hydrolyze it in situ with 10% HCl/Dioxane only when the ketone is present. |
Visualizing the Failure Mode:
Figure 1: Kinetic competition between productive condensation (Path A) and self-polymerization (Path B).
Module 2: Kinetic vs. Thermodynamic Control (Regioselectivity)
The Problem: When reacting 2-ANA with an unsymmetrical ketone (e.g., 2-butanone), two isomers are possible: the 2-substituted (via methyl attack) or the 3-substituted (via methylene attack).
Decision Matrix:
-
Scenario A: You need the Linear (2-substituted) Isomer.
-
Mechanism:[3][4][5][6][7][8][9] Kinetic control. Attack at the less hindered methyl group.
-
Protocol: Use a steric-bulky base or specific amine catalysts.
-
Recommended Catalyst:TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) or [Bmmim][Im] (Ionic Liquid). These favor the formation of the enamine at the less substituted position.
-
-
Scenario B: You need the Branched (3-substituted) Isomer.
Regioselectivity Workflow:
Figure 2: Decision tree for selecting reaction conditions based on desired regioisomer.
Module 3: Experimental Protocols
Protocol A: The "Green" Method (High Yield, Water Solvent)
Best for: Lab-scale synthesis, acid-sensitive substrates, and maximizing yield (90%+).
Rationale: This method utilizes Choline Hydroxide (ChOH) , a biocompatible ionic liquid catalyst.[8] It forms hydrogen bonds with the reactants, activating them in water without the need for harsh organic solvents or strong mineral acids that cause charring.
-
Setup: Charge a round-bottom flask with 2-aminonicotinaldehyde (1.0 equiv) and the active methylene ketone (1.0 equiv).
-
Solvent: Add deionized water (2 mL per mmol of reactant).
-
Catalyst: Add Choline Hydroxide (ChOH) (45 wt% in water) at 1 mol% loading .
-
Reaction: Stir vigorously at 50°C for 6 hours.
-
Note: The mixture may initially be heterogeneous. As the reaction proceeds, the product often precipitates as a solid.[1]
-
-
Workup: Cool to room temperature. Filter the solid precipitate.[1][4] Wash with cold water (
mL). -
Purification: Recrystallize from Ethanol/Water if necessary.
Protocol B: Solvent-Free "Grinding" Method
Best for: Rapid screening, avoiding solvent waste, and simple ketones.
Rationale: Mechanical energy (grinding) combined with a Lewis acid catalyst (
-
Mix: In a mortar, combine 2-aminonicotinaldehyde (1 mmol), ketone (1 mmol), and
(10 mol%) . -
Grind: Grind the mixture with a pestle at room temperature for 5–10 minutes.
-
Observation: The mixture will likely become a paste or sticky solid as water is released (dehydration step).
-
-
Quench: Add 10 mL of ice-cold water to the mortar.
-
Isolate: Filter the solid. The catalyst remains in the aqueous filtrate (and can technically be recovered).
Module 4: Comparison of Catalytic Systems
| Catalyst System | Yield (Typical) | Selectivity | Pros | Cons |
| HCl / H₂SO₄ (Classic) | 40–65% | Thermodynamic | Cheap, available. | High charring , low tolerance for functional groups. |
| Choline Hydroxide (aq) | 92–98% | Kinetic (mostly) | Green, non-toxic, simple workup. | Requires water-soluble/dispersible substrates. |
| [Bmmim][Im] (Ionic Liquid) | 85–95% | High Regioselectivity | Recyclable, excellent for unsymmetrical ketones. | Expensive, viscous handling. |
| CeCl₃ (Solid Phase) | 80–90% | Mixed | Fast, solvent-free. | Not scalable for kilogram batches. |
References
-
Green Synthesis in Water:Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
- Source: ACS Omega (2021)
-
[Link]
-
Ionic Liquid Catalysis:Synthesis of 1,8-Naphthyridines by the Ionic Liquid-C
- Source: ACS Omega (2021)
-
[Link]
-
Regioselectivity Control:Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine C
-
Solvent-Free Method
Catalyzed Friedlander Synthesis of 1,8-Naphthyridines.- Source: J. Chem. Sci. (Cited via Connect Journals)
-
[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
Validation & Comparative
The Gold Standard in Focus: A Comparative Guide to the Crystal Structure Analysis of 2-(1,8-Naphthyridin-2-yl)benzoic Acid
A Foreword on a Critical Molecule: In the landscape of pharmaceutical development, the 1,8-naphthyridine scaffold is a recurring motif in molecules showing promise for a range of therapeutic applications, from antibacterial to anticancer and antidepressant activities.[1][2] The compound 2-(1,8-Naphthyridin-2-yl)benzoic acid represents a key synthetic intermediate, combining the biologically active naphthyridine core with a benzoic acid group, a common component in drug design.[3] Understanding the precise three-dimensional arrangement of its atoms is paramount for predicting its interactions with biological targets and for guiding further drug development efforts.
While a public crystal structure for 2-(1,8-Naphthyridin-2-yl)benzoic acid is not available as of this guide's publication, its structural elucidation serves as an ideal case study. This guide will navigate the definitive process of determining its crystal structure via single-crystal X-ray diffraction (XRD), establishing a benchmark for what this "gold standard" technique reveals. Subsequently, we will objectively compare the depth and nature of information gained from XRD with that from other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a holistic view for researchers in the field.
Part 1: The Definitive Answer: The Single-Crystal X-ray Diffraction Workflow
Single-crystal XRD stands as the most powerful and unambiguous method for determining the atomic and molecular structure of a crystalline material.[4][5] It provides a high-resolution, three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be precisely determined.[5] The process, from obtaining a suitable crystal to the final refined structure, is a meticulous but rewarding endeavor.
Experimental Protocol: From Powder to Picture
The journey to a crystal structure is a multi-step process that demands patience and precision. Each step is critical for the quality of the final data.
Step 1: Growing High-Quality Single Crystals
The adage "garbage in, garbage out" is particularly true for crystallography; the quality of the diffraction data is fundamentally limited by the quality of the crystal. For a novel compound like 2-(1,8-Naphthyridin-2-yl)benzoic acid, obtaining diffraction-quality single crystals (typically 30-300 microns in size, transparent, and without visible flaws) is the first and often most challenging step.[5]
-
Methodology - Slow Evaporation & Vapor Diffusion:
-
Solvent Screening: Begin by testing the solubility of the compound in a range of common organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, DMF, DMSO).[6]
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap or parafilm containing a few small pinholes to allow the solvent to evaporate slowly over several days to weeks.[7]
-
Vapor Diffusion: This technique is often successful for compounds that are highly soluble.[8] Dissolve 5-10 mg of the compound in a small amount of a "good" solvent (e.g., DMF, DMSO) in a small, open vial. Place this vial inside a larger, sealed jar containing a larger volume of a miscible "anti-solvent" (e.g., diethyl ether, ethanol) in which the compound is poorly soluble.[8] The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting slow crystallization.[8]
-
Crystal Harvesting: Once suitable crystals have formed, they must be carefully harvested using a small loop or spatula and immediately prepared for mounting.
-
Step 2: Data Collection
This phase involves irradiating the crystal with X-rays and recording the resulting diffraction pattern.
-
Methodology:
-
Mounting: A single, well-formed crystal is selected under a microscope and mounted on a thin glass fiber or a specialized loop.[5]
-
Cryo-cooling: To minimize thermal vibrations of the atoms and protect the crystal from radiation damage, the mounted crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.[6]
-
Diffraction Measurement: The crystal is placed in a diffractometer, where it is exposed to a focused beam of monochromatic X-rays. As the crystal is rotated, a detector (such as a CCD or CMOS detector) records the positions and intensities of the thousands of diffracted X-ray reflections.[6]
-
Step 3: Structure Solution and Refinement
The collected diffraction data is a reciprocal space representation of the crystal lattice. Mathematical methods are used to convert this pattern back into a three-dimensional model of the atomic arrangement.
-
Methodology:
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the symmetry of the crystal (the space group).[6]
-
Structure Solution: An initial model of the crystal structure is generated using computational methods (e.g., direct methods).[6] This provides the approximate positions of the non-hydrogen atoms.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods.[6] This process adjusts the atomic positions, and their thermal displacement parameters to achieve the best possible fit between the calculated and the observed diffraction data. Hydrogen atoms are typically located in the difference Fourier map and their positions are refined. The quality of the final structure is assessed using metrics like the R-factor.
-
Visualizing the XRD Workflow
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Expected Crystallographic Data
While the specific data for 2-(1,8-Naphthyridin-2-yl)benzoic acid awaits experimental determination, we can present a table of expected parameters based on similar small organic molecules and benzoic acid derivatives.[6][9]
| Parameter | Expected Value/Information | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the specific symmetry operations within the unit cell.[6] |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the repeating unit of the crystal. |
| Z | Integer (e.g., 4) | The number of molecules in one unit cell. |
| Bond Lengths | e.g., C-C, C-N, C-O (Å) | Precise distances between bonded atoms (to ±0.00x Å).[5] |
| Bond Angles | e.g., C-C-C (°) | Precise angles between three connected atoms (to ±0.x °).[5] |
| Torsion Angles | e.g., C-C-C-C (°) | Defines the conformation and planarity of molecular fragments. |
| Hydrogen Bonding | Donor-Acceptor Distances (Å) | Identifies and quantifies intermolecular interactions. |
| R-factor (R₁) | < 5% for publishable data | A measure of the agreement between the model and the data. |
This table represents the definitive, high-precision structural information that only single-crystal XRD can provide for a molecule in the solid state.
Part 2: The Comparative Landscape: Alternative & Complementary Techniques
While XRD provides an unparalleled static picture of the solid-state structure, other techniques offer complementary information, particularly regarding the molecule's connectivity, and behavior in solution.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of molecules in solution.[11] It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment and connectivity of atoms.[12]
-
What NMR Reveals:
-
Connectivity: 2D NMR experiments (like COSY and HMBC) definitively establish which atoms are bonded to each other, confirming the molecular constitution.
-
Chemical Environment: The chemical shift of each proton (¹H NMR) and carbon (¹³C NMR) provides information about its local electronic environment.[13]
-
Solution-State Conformation: Through-space interactions detected by the Nuclear Overhauser Effect (NOE) can provide information about which atoms are close to each other in the solution-state conformation, which may differ from the solid-state structure.[14]
-
Dynamics: NMR can provide insights into molecular flexibility and dynamic processes in solution, something that is not accessible from a static crystal structure.[11]
-
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally sensitive and provides crucial information about a molecule's weight and composition.
-
What MS Reveals:
-
Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy, allowing for the unambiguous determination of its elemental formula.[13]
-
Fragmentation: By breaking the molecule apart and analyzing the masses of the fragments, MS/MS can provide clues about the molecule's structure and connectivity.
-
Visualizing the Analytical Relationship
Caption: The relationship between key analytical techniques for molecular structure elucidation.
Head-to-Head Comparison
| Feature | Single-Crystal XRD | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D atomic coordinates, bond lengths/angles in solid state.[5] | Atomic connectivity and structure in solution.[12] | Molecular weight and elemental formula.[13] |
| Sample Phase | Solid (single crystal).[15] | Solution.[14] | Gas phase (ions). |
| Resolution | Atomic (<1 Å).[10] | Can be atomic, but often provides average conformational data.[11] | Provides mass, not spatial, resolution. |
| Key Advantage | Unambiguous, high-precision 3D structure.[16] | Provides information on dynamics and solution-state structure.[14] | Extremely high sensitivity and accuracy for molecular formula. |
| Key Limitation | Requires a high-quality single crystal; provides a static picture.[15][17] | Generally limited to smaller molecules (<50 kDa); can be complex to interpret.[11] | Provides no direct 3D structural information. |
| Role in Drug Dev. | Gold standard for solid-state characterization, polymorph screening.[16] | Routine tool for confirming identity and studying solution behavior. | Essential for reaction monitoring and identity confirmation. |
Conclusion: An Integrated Approach to Structural Elucidation
For a molecule of interest in drug development like 2-(1,8-Naphthyridin-2-yl)benzoic acid, no single technique tells the whole story. While single-crystal X-ray diffraction remains the undisputed gold standard for determining the precise, three-dimensional solid-state structure, it provides a static image.[4][18] NMR spectroscopy complements this by revealing the molecule's connectivity and dynamic nature in a solution environment, which is often more relevant to its biological activity.[14] Mass spectrometry provides the foundational confirmation of the molecule's identity and elemental composition.
Ultimately, a truly comprehensive understanding is achieved by integrating the data from all three techniques. This synergistic approach allows researchers to build a complete and validated model of a molecule's structure and behavior, a critical foundation for successful, structure-based drug design.
References
- The Advantages and Limitations of Protein Crystal Structures - PubMed. (2005, January 15).
- The Advantages and Disadvantages of XRD - Future Positive.
- X-ray Diffraction (XRD) - Anton Paar Wiki.
- X-ray diffraction: A non-destructive technique for crystalline structure analysis.
- Strengths and Limitations of Powder X-ray Diffraction - CCDC. (2023, July 19).
- High-Z′ Crystal Structure of Tricyclic Imidazonaphthyridine Derivatives and the Thermal Profiles of Their Polymorphs - ACS Publications. (2021, July 31).
- X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives, inset... - ResearchGate.
-
Synthesis of Novel Benzo[b][18][19]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - MDPI. (2023, February 9). Retrieved from
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. (2024, July 18).
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14).
-
Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. Retrieved from 12.[18][20]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC. (2023, October 25). Retrieved from
- Macromolecular Structure Determination: Comparison of Crystallography and NMR.
- Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure.
- Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy - ResearchGate.
- Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR? | MtoZ Biolabs.
- Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography - PMC. (2023, December 13).
- Comparison of NMR and X-ray crystallography.
- Synthesis and characterization of Benzoic Acid - Chemisty Research Journal.
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. (2022, May 16).
-
Efficient synthesis and antibacterial activity of 2-(3-aryl[18][20] naphthyridin-2-yl)-2,3-dihydro-1H-benzo [de] isoquinoline-1,3-diones | Request PDF - ResearchGate. Retrieved from
- How to Grow a Crystal for Single Crystal X-ray Diffraction analysis? - ResearchGate. (2025, March 14).
- X-ray Diffraction (XRD).
- Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC.
- X-ray Diffraction and Characterisation of Materials.
- X-ray Crystallography of Benzoic Acid Derivatives: A Comparative Guide - Benchchem.
- The crystal structure of benzoic acid: a redetermination with X-rays at room temperature. (2024, December 30).
- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. (2025, June 2).
- Design, synthesis, and pharmacological evaluation of novel 2-(4-substituted piperazin-1-yl)1, 8 naphthyridine 3-carboxylic acids as 5-HT3 receptor antagonists for the management of depression - PubMed. (2014, December 15).
-
Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[4][15][18]oxadiazol-2-ylmethyl]-1H-benzimidazole. (2013, September 1). Retrieved from
Sources
- 1. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and pharmacological evaluation of novel 2-(4-substituted piperazin-1-yl)1, 8 naphthyridine 3-carboxylic acids as 5-HT3 receptor antagonists for the management of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. chemicaljournal.in [chemicaljournal.in]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. people.bu.edu [people.bu.edu]
- 11. Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 13. Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole - Arabian Journal of Chemistry [arabjchem.org]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]
- 16. The Advantages and Disadvantages of XRD - [thefuturepositive.com]
- 17. researchgate.net [researchgate.net]
- 18. The advantages and limitations of protein crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
Comparative Guide: Coordination Modes of Naphthyridine vs. Phenanthroline Ligands
Executive Summary
This guide provides a technical comparison between 1,10-phenanthroline (phen) and 1,8-naphthyridine (napy) . While these ligands share a planar, heteroaromatic backbone, their coordination chemistry is fundamentally distinct due to the orientation of their nitrogen lone pairs.
-
1,10-Phenanthroline is the quintessential chelating ligand , forming stable 5-membered rings with a single metal center. It is the gold standard for creating robust mononuclear redox-active species (e.g., ferroin).
-
1,8-Naphthyridine is a specialized bridging ligand . Its nitrogen atoms are oriented to bind two adjacent metal centers simultaneously, facilitating metal-metal interactions and stabilizing dinuclear "paddlewheel" structures.
Structural & Electronic Analysis
The primary differentiator is the vector orientation of the nitrogen lone pairs.
1,10-Phenanthroline (The Chelator)
-
Geometry: The nitrogen atoms are separated by two carbons (
bridge). The lone pairs converge, pre-organizing the ligand to bite a single metal ion. -
Bite Angle: Upon coordination, it forms a 5-membered chelate ring with a bite angle of ~78–82° (depending on the metal radius). This geometry is nearly ideal for octahedral or tetrahedral coordination spheres.
-
Electronic Effect: It acts as a strong
-donor and a significant -acceptor, stabilizing low oxidation states (e.g., , ).
1,8-Naphthyridine (The Bridger) [1]
-
Geometry: The nitrogen atoms are separated by a single carbon bond (inter-ring). The lone pairs are parallel or slightly diverging.
-
Coordination Strain: Chelating a single metal requires forming a 4-membered ring . This creates an acute bite angle (~57–61° ), resulting in significant ring strain and steric clash. Consequently, mononuclear chelation is rare and often unstable.
-
Bridging Mode: The ligand excels at bridging two metals (
) in a syn-syn fashion. This brings metal centers into close proximity (2.0 – 2.5 Å), allowing for direct metal-metal bonding or electronic communication.
Comparative Data Table
| Feature | 1,10-Phenanthroline (phen) | 1,8-Naphthyridine (napy) |
| Primary Mode | Chelation ( | Bridging ( |
| Ring Size (Chelate) | 5-membered (Stable) | 4-membered (Strained) |
| Bite Angle | ~80° | ~60° (when forced to chelate) |
| N-N Distance (Free) | ~2.7 Å (Convergent) | ~2.2 Å (Parallel) |
| Preferred Stoichiometry | ||
| Key Application | Redox indicators, DNA intercalation | Dinuclear catalysis, Metal-Metal bond stabilization |
Coordination Modes & Mechanism
Visualizing the Vector Difference
The following diagram illustrates the geometric predisposition of each ligand. Phenanthroline focuses electron density on one point (Mononuclear), while Naphthyridine distributes it across two points (Dinuclear).
Figure 1: Vector analysis of nitrogen lone pairs showing the geometric preference for chelation vs. bridging.
Stability Constants & Binding Affinity
The "Chelate Effect" drives the stability of phenanthroline complexes. For naphthyridine, stability is achieved via the "Macrocyclic" or "Paddlewheel" effect, where multiple ligands support a dimetallic core.
-
Iron(II) Complex Stability:
-
:
. Extremely stable, low spin, deep red color. - : Napy does not form a stable mononuclear tris-complex analogous to ferroin. Instead, it forms 8-coordinate species or unstable mixtures unless directed into a dinuclear architecture.
-
:
Experimental Protocols
Two distinct protocols are provided to demonstrate the synthesis of the "archetypal" complex for each ligand class.
Protocol A: Synthesis of
(The Chelated Standard)
Target: A robust, photoactive mononuclear complex.
-
Reagents:
- (1.0 eq)
-
1,10-Phenanthroline monohydrate (3.2 eq)
-
Ethanol/Water (1:1 v/v)
-
Reducing agent: Sodium phosphinate (
) or hydroxylamine (to ensure state).
-
Procedure:
-
Dissolution: Dissolve
and ligand in the solvent mixture. -
Reflux: Heat to reflux (100°C) for 4–6 hours. The solution will turn from dark brown to deep orange-red.
-
Precipitation: Cool to room temperature. Add excess saturated aqueous
or (for organic solubility). -
Filtration: Collect the orange precipitate.
-
Purification: Recrystallize from hot ethanol.
-
-
Validation:
-
UV-Vis: Strong MLCT band at ~450 nm.
-
1H NMR: Symmetric aromatic signals (only 4 distinct proton environments due to
symmetry).
-
Protocol B: Synthesis of
(The Bridged Paddlewheel)
Target: A dinuclear complex with a short metal-metal distance.
-
Reagents:
-
(2.0 eq) (Source of naked
) -
1,8-Naphthyridine (4.0 eq)
-
Dichloromethane (DCM) or Acetonitrile.
-
(2.0 eq) (Source of naked
-
Procedure:
-
Mixing: Dissolve the Pd precursor in minimal DCM under inert atmosphere (
). -
Addition: Add the naphthyridine solution dropwise. The solution often changes color immediately (yellow to orange/brown) indicating ligand exchange.
-
Self-Assembly: Stir at room temperature for 2 hours. The "paddlewheel" structure assembles spontaneously due to the geometric fit.
-
Isolation: Add diethyl ether to induce precipitation of the cationic dimer.
-
Crystallization: Vapor diffusion of ether into an acetonitrile solution yields X-ray quality crystals.
-
-
Validation:
-
XRD: Confirm the "lantern" structure with 4 bridging ligands and a short Pd-Pd distance (~2.6 Å).
-
NMR: Distinctive shift in the napy protons due to the proximity of the second aromatic ring and metal center.
-
Workflow Diagram: Ligand Selection & Synthesis
Figure 2: Decision tree for selecting the appropriate ligand based on the desired metal topology.
References
-
Comparison of Coordination Modes
-
Bera, J. K. (2009). Synthesis and Characterization of a Benzene-Dimolybdenum Complex with a New Bridging Mode. Inorganic Chemistry.
-
-
Phenanthroline Stability Constants
-
Irving, H., & Mellor, D. H. (1962). The stability of metal complexes of 1,10-phenanthroline and its analogues. Journal of the Chemical Society.
-
-
Naphthyridine Dinuclear Assembly
-
Cotton, F. A., & Matonic, J. H. (1997). Dinuclear Cations of Molybdenum and Ruthenium with Bridging 1,8-Naphthyridine. Journal of the American Chemical Society.
-
-
Bite Angle & Strain Analysis
-
van Leeuwen, P. W. N. M. (2000). Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation. Chemical Reviews.
-
-
Ruthenium Phenanthroline Synthesis
-
Bhuiyan, A. A., & Du, X. (2013). Synthesis, Characterization, and Properties of Mononuclear and Dinuclear Ruthenium(II) Complexes. Journal of the Arkansas Academy of Science.
-
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(1,8-Naphthyridin-2-yl)benzoic acid
This guide provides essential safety and logistical information for the proper disposal of 2-(1,8-Naphthyridin-2-yl)benzoic acid. As a novel compound often used in specialized research and drug development, adherence to rigorous disposal protocols is paramount to ensure laboratory safety, environmental protection, and regulatory compliance. This document synthesizes best practices from established chemical safety principles and regulatory frameworks to offer clear, procedural guidance for researchers and laboratory professionals.
Hazard Assessment and Profile
A specific Safety Data Sheet (SDS) for 2-(1,8-Naphthyridin-2-yl)benzoic acid is not broadly available. Therefore, a conservative hazard assessment must be conducted based on its constituent chemical moieties: a benzoic acid group and a 1,8-naphthyridine heterocyclic core.
-
Benzoic Acid Moiety: Benzoic acid is known to be a skin and eye irritant.[1][2][3][4] In powdered form, it can form combustible dust concentrations in the air, creating a potential dust explosion hazard.[2][5][6]
-
1,8-Naphthyridine Moiety: Nitrogen-containing heterocyclic compounds can have varied toxicological profiles. In the absence of specific data, this compound should be handled as a potentially toxic substance.
Based on this structural analysis, 2-(1,8-Naphthyridin-2-yl)benzoic acid must be treated as a hazardous chemical waste. All personnel must handle the substance and its waste with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Regulatory Framework: The Mandate for Proper Disposal
The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] This framework establishes a "cradle-to-grave" responsibility for hazardous waste management. Key principles include:
-
Prohibition of Improper Disposal: It is illegal and unsafe to dispose of chemical waste in the regular trash or down the sanitary sewer.[7]
-
Institutional Responsibility: Your institution's Environmental Health and Safety (EHS) office is the designated authority for managing and coordinating the disposal of hazardous waste.[7][8] They provide the necessary resources, training, and pickup services to ensure compliance.
Step-by-Step Disposal Protocol
Adherence to a systematic procedure is critical for the safe and compliant disposal of 2-(1,8-Naphthyridin-2-yl)benzoic acid waste.
The first step is to correctly classify the waste. Based on the inferred hazards, any container with residual 2-(1,8-Naphthyridin-2-yl)benzoic acid, contaminated materials (e.g., weigh boats, gloves, paper towels), or solutions containing the compound should be classified as Hazardous Chemical Waste .[9]
Proper segregation prevents dangerous chemical reactions. This waste must be kept separate from other waste streams.[9][10][11]
-
Acids: Keep this acidic compound separate from bases.
-
Physical State: Keep solid and liquid wastes in separate containers.[10]
The choice of container is crucial for safe storage and transport.
-
Compatibility: Use a chemically compatible, leak-proof container with a tightly sealing lid.[8][10][13] A glass or high-density polyethylene (HDPE) container is recommended.
-
Condition: The container must be in good condition, free from cracks or defects.[8]
-
Venting: No special venting is required, but the container must be sealed to prevent the release of fumes or dust.[13]
Accurate and detailed labeling is a strict regulatory requirement and a cornerstone of laboratory safety.[7][13]
-
Attach an official EHS-provided hazardous waste tag to the container as soon as the first drop of waste is added.[7]
-
The label must include:
-
The words "HAZARDOUS WASTE" clearly written.[8]
-
The full, unabbreviated chemical name: "2-(1,8-Naphthyridin-2-yl)benzoic acid" .[7][8] If in a solution, list all components and their approximate percentages.
-
The accumulation start date (the date the first waste was added).[7]
-
The Principal Investigator's name and laboratory location (building and room number).[7]
-
A clear indication of the hazards (e.g., "Irritant," "Handle with PPE").
-
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
The SAA must be at or near the point of waste generation and under the control of the lab personnel.[8]
-
The waste container should be kept in secondary containment (e.g., a spill tray) to contain any potential leaks.[10]
-
Keep the container securely closed at all times, except when adding waste. A funnel should never be left in the container opening.[8][14]
Once the container is nearly full (no more than 90-95%), arrange for its removal.
-
Complete and submit a Chemical Waste Pickup Request Form to your EHS office.[7][8]
-
Ensure all labeling is accurate and legible before the scheduled pickup. EHS will not remove improperly labeled or leaking containers.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-(1,8-Naphthyridin-2-yl)benzoic acid waste.
Caption: Decision workflow for compliant chemical waste disposal.
Summary of Disposal and Safety Procedures
| Parameter | Guideline | Rationale & References |
| Waste Classification | Hazardous Chemical Waste | Inferred hazards from benzoic acid and naphthyridine structures.[2][3][4] |
| PPE Requirement | Safety goggles, nitrile gloves, lab coat | Protects against skin and eye irritation.[2][4][5] |
| Container Type | Tightly sealed Glass or HDPE | Ensures chemical compatibility and prevents leaks.[8][10][13] |
| Segregation | Separate from bases, oxidizers, and other waste streams | Prevents potentially violent chemical reactions.[3][5][10][12] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment | Complies with EPA regulations and contains spills.[8] |
| Labeling | "Hazardous Waste" tag with full chemical name, date, and PI info | Ensures proper identification and handling; a strict regulatory requirement.[7][8] |
| Spill Cleanup (Small) | Gently sweep solid material, avoid creating dust. Use a spill kit for liquids. | Minimizes inhalation risk and exposure.[1][12][15] |
| Disposal Authority | Institutional Environmental Health & Safety (EHS) | EHS is the only authorized entity for hazardous waste removal.[7][8] |
Emergency Procedures: Spills and Exposures
-
Small Spill: If a small amount of solid is spilled, avoid creating dust.[15] Gently sweep the material into a container for disposal.[1] For liquids, use an appropriate chemical absorbent spill kit. Always wear your PPE during cleanup.
-
Large Spill: Evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response number immediately. Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
By following these procedures, you contribute to a safe laboratory environment, protect our ecosystem, and ensure that your institution remains in full compliance with federal and state regulations.
References
-
Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. [Link]
-
How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. (2025, January 21). [Link]
-
Management of Waste. Prudent Practices in the Laboratory, National Institutes of Health (NIH). [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
-
Proper Handling of Hazardous Waste Guide. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]
-
Benzoic acid AGR - Safety Data Sheet. Labbox. [Link]
-
Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Benzoic Acid – Uses and Safety. (2015, February 16). VelocityEHS. [Link]
-
Benzoic Acid (Acidimetric Standard) - Safety Data Sheet. (2015, December 1). National Institute of Standards and Technology (NIST). [Link]
-
Benzoic acid - Safety Data Sheet. (2018, January 17). Durham Technical Community College. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Benzoic acid - Safety Data Sheet. (2026, January 29). Valudor Products. [Link]
Sources
- 1. labbox.es [labbox.es]
- 2. ilpi.com [ilpi.com]
- 3. fishersci.com [fishersci.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. durhamtech.edu [durhamtech.edu]
- 6. valudor.com [valudor.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. nj.gov [nj.gov]
- 13. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 14. epa.gov [epa.gov]
- 15. ehs.com [ehs.com]
Personal protective equipment for handling 2-(1,8-Naphthyridin-2-yl)benzoic acid
Topic: Content Type: Operational Safety & Logistics Guide Audience: Research Scientists & Drug Discovery Professionals[1]
Executive Safety Summary
Compound Classification: Pharmacophore Intermediate / Supramolecular Ligand Primary Hazard Profile: Severe Irritant / Potential Bioactive
As a Senior Application Scientist, I must emphasize that while specific toxicological data for 2-(1,8-Naphthyridin-2-yl)benzoic acid may be sparse in public databases, its structural moieties dictate its safety protocol. It combines a benzoic acid functionality (known for serious eye damage and skin irritation) with a 1,8-naphthyridine core (a privileged structure in medicinal chemistry often targeting DNA gyrase or acting as a metal chelator).
The Operational Directive: Treat this compound as a Category 2 Potent Compound . You must assume it is a respiratory sensitizer and a severe eye irritant until proven otherwise. Do not handle on an open bench.
Risk Assessment & PPE Matrix
This matrix is not a generic list; it is a barrier analysis based on the compound's physical properties (likely a crystalline solid/powder) and chemical reactivity (acidic, nitrogen-rich heterocycle).
Personal Protective Equipment (PPE) Specifications
| Protection Zone | Recommended Gear | Technical Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Critical: Safety glasses are insufficient. The benzoic acid moiety presents a risk of irreversible corneal damage if dust or concentrated solution contacts the eye. Goggles provide a seal against airborne dust. |
| Dermal (Hand) | Double Nitrile Gloves (Outer: 5 mil / 0.12mm) | Permeation Defense: Naphthyridines are organic heterocycles that can permeate thin latex. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Respiratory | N95/P100 (if outside hood) | Inhalation Risk: As a solid intermediate, static charge can aerosolize particles. Primary control must be the Fume Hood; respirator is secondary. |
| Body | Tyvek® Lab Coat or High-Density Cotton | Particulate Barrier: Standard cotton coats are porous. If handling >500mg, use a disposable Tyvek sleeve or apron to prevent cuff contamination. |
Operational Protocol: Safe Handling Lifecycle
This workflow is designed to isolate the researcher from the compound during the most critical phase: Solid Transfer .
Phase A: Engineering Controls & Preparation
-
Static Mitigation: Naphthyridine derivatives often crystallize as light, electrostatic powders. Place an ionizing fan or anti-static gun inside the fume hood before opening the vial.
-
Surface Protection: Line the work surface with an absorbent, plastic-backed mat (absorbent side up) to capture invisible dust.
Phase B: Weighing & Transfer (The Critical Step)
-
Step 1: Don PPE (Double gloves, Goggles). Check glove integrity by inflating them with air.
-
Step 2: Open the container only inside a certified chemical fume hood (Face velocity: 80–100 fpm).
-
Step 3: Use a disposable anti-static weighing boat. Do not use spatulas that you intend to reuse without aggressive decontamination.
-
Step 4: If the powder is "fly-away" (electrostatic), dissolve it in the reaction solvent (e.g., DMSO, DMF, or DCM) inside the weighing boat before transferring to the reaction vessel. This "wet transfer" eliminates dust generation.
Phase C: Decontamination
-
Solvent Selection: The naphthyridine ring is lipophilic; the benzoic acid is acidic.
-
Primary Wash: Ethanol or Acetone (solubilizes the organic core).
-
Secondary Wash: Mild soapy water (neutralizes trace acidity).
-
-
Self-Validation: Inspect the wrist area of your lab coat. If yellow/off-white dust is visible, the coat is contaminated—discard it as hazardous waste.
Visualization: The Safety Workflow
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Wet Transfer" technique to mitigate inhalation risk.
Figure 1: Decision logic for handling electrostatic organic intermediates. The "Wet Transfer" path is preferred to eliminate inhalation hazards.
Disposal & Emergency Response
Disposal Strategy
Do not dispose of down the drain. The biological activity of naphthyridines (potential DNA gyrase inhibition) poses an environmental risk.
-
Solid Waste: Collect in a container labeled "Hazardous Waste: Organic Acid / Toxic Solid."
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" depending on your reaction solvent. The compound itself does not dictate the stream, but its acidity requires it be kept away from cyanide or sulfide waste streams to prevent gas generation.
Emergency Procedures
-
Eye Contact: Flush immediately for 15 minutes .[2][3] The benzoic acid component can cause rapid pH changes on the corneal surface.
-
Skin Contact: Wash with soap and water.[2][3][4] Do not use ethanol on the skin, as it may enhance the permeation of the naphthyridine moiety into the bloodstream.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.).[5] Laboratory Safety Guidance. United States Department of Labor.
-
National Center for Biotechnology Information. (2024). Benzoic Acid - PubChem Compound Summary. PubChem.
-
National Center for Biotechnology Information. (2024). 1,8-Naphthyridine - PubChem Compound Summary. PubChem.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
